Monomethyl kolavate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDSRPQULZAXRF-LIECZFJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Monomethyl Kolavate (CAS No. 24513-41-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Monomethyl kolavate (CAS No. 24513-41-5), a labdane diterpenoid with significant potential in drug discovery. This document consolidates available data on its chemical properties, biological activity, and mechanism of action, with a focus on its role as an inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH).
Chemical and Physical Properties
This compound is a natural product identified in Prioria balsamifera.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24513-41-5 | [1] |
| Molecular Formula | C₂₁H₃₂O₄ | [1] |
| Molecular Weight | 348.5 g/mol | [1] |
| IUPAC Name | (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | [1] |
| Synonyms | Momethyl kolavate, (-)-5,9-Dimethyl-17,19-dinor-8betaH-labda-3,13-diene-15,18-dioic acid 15-methyl ester | |
| Class | Diterpenoid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its potent inhibition of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a key enzyme in the glycolytic pathway of the parasite responsible for African trypanosomiasis (sleeping sickness).
Inhibition of Trypanosoma brucei Glyceraldehyde-3-Phosphate Dehydrogenase (TbGAPDH)
This compound has been identified as a powerful inhibitor of TbGAPDH.[2][3] The reported inhibitory concentrations are presented in the table below. The discrepancy in the IC₅₀ values may be attributable to variations in experimental conditions between different studies.
| Parameter | Value | Reference |
| IC₅₀ | 12 µM | [2][3] |
| IC₅₀ | 2 µM | [4] |
The inhibition of TbGAPDH disrupts the energy metabolism of Trypanosoma brucei, leading to a cytotoxic effect on the parasite. This targeted action makes this compound a promising candidate for the development of novel anti-trypanosomal drugs.
General Biological Activities of Labdane Diterpenoids
While specific studies on other biological activities of this compound are limited, the broader class of labdane diterpenoids is known to exhibit a wide range of pharmacological effects. These include:
-
Antibacterial and Antifungal Activity : Many labdane diterpenoids have demonstrated inhibitory effects against various strains of bacteria and fungi.
-
Anti-inflammatory Effects : This class of compounds has been reported to modulate inflammatory pathways.
-
Cytotoxic and Antitumor Activity : Several labdane diterpenoids have shown promise as anticancer agents.
-
Antiprotozoal Activity : The activity of this compound against Trypanosoma brucei is consistent with the known antiprotozoal effects of other labdane diterpenoids.
Further research is warranted to explore the full spectrum of this compound's biological activities.
Experimental Protocols
The following is a generalized methodology for the key experiments cited in the literature for determining the inhibitory activity of this compound against TbGAPDH.
Recombinant Expression and Purification of TbGAPDH
The experimental workflow for obtaining purified TbGAPDH for use in inhibition assays is outlined below.
TbGAPDH Inhibition Assay
The inhibitory effect of this compound on TbGAPDH activity is typically determined using a spectrophotometric assay.
Signaling Pathway Interactions
The direct molecular target of this compound is the glycolytic enzyme TbGAPDH. Inhibition of this enzyme leads to the disruption of ATP production in Trypanosoma brucei. While this represents a direct cytotoxic mechanism, further research is needed to elucidate any downstream effects on other signaling pathways within the parasite.
Based on the known function of GAPDH, a simplified logical diagram of the consequence of its inhibition is presented below.
References
Monomethyl Kolavate: A Technical Whitepaper on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl kolavate, a natural diterpenoid, has emerged as a significant subject of investigation within the field of parasitology, particularly in the context of developing novel therapeutic agents. This technical document provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary focus is its inhibitory effect on Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a critical enzyme in the parasite's unique glycolytic pathway. This whitepaper synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), relies almost exclusively on glycolysis for its energy production in the bloodstream form. This metabolic dependency presents a unique vulnerability that can be exploited for therapeutic intervention. The enzymes of the trypanosomal glycolytic pathway, many of which are compartmentalized within specialized organelles called glycosomes, are therefore attractive targets for drug design.
This compound, a diterpene isolated from plants such as Entada abyssinica and Prioria balsamifera, has been identified as a potent inhibitor of a key enzyme in this pathway: glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This document will delve into the specifics of this inhibitory action, the experimental evidence supporting it, and the downstream consequences for the parasite.
Quantitative Data Summary
The inhibitory activity of this compound against Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) has been quantified, with reported half-maximal inhibitory concentration (IC50) values varying between different studies. The available data is summarized in the table below for comparative analysis.
| Parameter | Value | Enzyme | Organism | Reference |
| IC50 | 2 µM | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Trypanosoma brucei | [1][2][3][4][5] |
| IC50 | 12 µM | Glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) | Trypanosoma brucei | [6] |
Mechanism of Action: Inhibition of TbGAPDH
The primary mechanism of action of this compound is the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) within Trypanosoma brucei (TbGAPDH).[1][2][3][4][5][6] This enzyme catalyzes a crucial step in the glycolytic pathway: the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.
The Glycolytic Pathway in Trypanosoma brucei
In the bloodstream form of T. brucei, glycolysis is the sole source of ATP production.[7][8][9] The initial steps of this pathway, up to the formation of 3-phosphoglycerate, are compartmentalized within the glycosome.[10][11] TbGAPDH plays a pivotal role in this sequence of reactions. By inhibiting TbGAPDH, this compound effectively disrupts the central energy-producing pathway of the parasite, leading to a depletion of ATP and ultimately, cell death.
The following diagram illustrates the glycolytic pathway in Trypanosoma brucei and the point of inhibition by this compound.
Caption: Glycolytic pathway in T. brucei and inhibition by this compound.
Experimental Protocols
The identification of this compound as a TbGAPDH inhibitor was achieved through a combination of in silico and in vitro methods.
In Silico Screening
A pharmacophore-based virtual screening and subsequent docking studies were initially employed to identify potential natural product inhibitors of TbGAPDH from compound libraries. This computational approach helps in predicting the binding affinity of small molecules to the active site of a target protein.
The general workflow for such an in silico screening is depicted below:
Caption: Generalized workflow for in silico screening of enzyme inhibitors.
In Vitro TbGAPDH Inhibition Assay
The inhibitory effect of this compound on TbGAPDH activity is experimentally verified using a spectrophotometric assay. This assay measures the enzymatic conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
Detailed Methodology:
While specific reagent concentrations and incubation times may vary between laboratories, a general protocol for the TbGAPDH inhibition assay is as follows:
-
Recombinant TbGAPDH Expression and Purification:
-
The gene encoding for TbGAPDH is cloned into an expression vector and transformed into a suitable bacterial host (e.g., E. coli).
-
Protein expression is induced, and the cells are harvested.
-
The cells are lysed, and the recombinant TbGAPDH is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Spectrophotometric Assay:
-
A reaction mixture is prepared in a suitable buffer (e.g., triethanolamine buffer) containing NAD+ and the substrate, glyceraldehyde-3-phosphate.
-
The purified recombinant TbGAPDH is added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate.
-
The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Inhibition Studies:
-
To determine the inhibitory activity of this compound, the compound is pre-incubated with the enzyme before the addition of the substrate.
-
The assay is performed at various concentrations of this compound to determine the IC50 value.
-
Control reactions without the inhibitor are run in parallel.
-
The experimental workflow for the in vitro TbGAPDH inhibition assay is visualized in the following diagram:
References
- 1. This compound | TbGAPDH抑制剂 | CAS 24513-41-5 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 24513-41-5 [m.chemicalbook.com]
- 5. This compound CAS#: 24513-41-5 [m.chemicalbook.com]
- 6. scite.ai [scite.ai]
- 7. What controls glycolysis in bloodstream form Trypanosoma brucei? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Monomethyl Kolavate: A Technical Guide to Solubility for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Monomethyl kolavate, a diterpenoid of interest to researchers in drug development and the natural products sciences. This document is intended for scientists and professionals engaged in laboratory research and development.
Physicochemical Properties
This compound is a derivative of kolavic acid.[1] Its molecular structure and properties, such as a molecular weight of approximately 348.5 g/mol and an XLogP3 value of 5.8, suggest a lipophilic nature.[2] This inherent lipophilicity is a key determinant of its solubility profile, indicating a preference for organic solvents over aqueous media.
Qualitative Solubility Profile
Initial assessments and supplier data indicate that this compound is soluble in a range of common organic solvents. These include:
Based on the general properties of diterpenoids, it is expected to have low solubility in water.[4]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, a summary of available information and estimations based on related compounds is presented in Table 1. Researchers should note that these values are estimates and should be confirmed experimentally.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Estimated Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | > 10 | 25 | Based on supplier information providing stock solutions of 10 mM. |
| Chloroform | CHCl₃ | Soluble | 25 | Qualitative data indicates solubility; quantitative value not specified. |
| Dichloromethane | CH₂Cl₂ | Soluble | 25 | Qualitative data indicates solubility; quantitative value not specified. |
| Ethyl Acetate | C₄H₈O₂ | Soluble | 25 | Qualitative data indicates solubility; quantitative value not specified. |
| Acetone | C₃H₆O | Soluble | 25 | Qualitative data indicates solubility; quantitative value not specified. |
| Water | H₂O | < 0.1 | 25 | Estimated based on high XLogP3 value and general insolubility of diterpenoids. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of this compound. This protocol is based on the shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[5]
Materials
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water) of appropriate purity
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer increasing.[5]
-
-
Phase Separation:
-
Following equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[5]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
Visualization of Experimental Workflow and Logic
To further clarify the experimental process and the logical flow of solubility determination, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical decision-making process for solubility assessment.
Conclusion
This compound is a lipophilic diterpenoid with good solubility in common organic solvents and poor solubility in aqueous media. For precise quantitative analysis, it is imperative that researchers experimentally determine the solubility in their specific solvent systems using a robust method such as the shake-flask protocol outlined in this guide. The provided workflows and logical diagrams serve as a foundation for designing and executing these critical experiments in a drug development or research setting.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 3. This compound | CAS:24513-41-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Validation of a HPLC method for determination of hydroxymethylfurfural in crude palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethyl Kolavate: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Monomethyl kolavate, a diterpenoid with significant biological activity. It details its natural origins, methodologies for its isolation and purification, and its known mechanism of action, supported by quantitative data and workflow visualizations.
Introduction
This compound is a labdane diterpenoid that has been identified as a potent inhibitor of a key metabolic enzyme in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). Its chemical structure and inhibitory activity make it a molecule of interest for further investigation in the context of anti-parasitic drug discovery.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₄ |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid[1] |
| CAS Number | 24513-41-5 |
Natural Sources
This compound is a natural product derived from the plant kingdom. The primary documented source is:
-
Plant Species: Gossweilerodendron balsamiferum (also known as Agba)[1].
-
Part of Plant: The compound has been isolated from the wood of this West African timber tree[1].
Gossweilerodendron balsamiferum is a tall forest tree belonging to the Fabaceae family, native to the lowland tropical rainforests of West Africa[2].
Isolation Techniques
-
Preparation of Plant Material:
-
Obtain wood samples of Gossweilerodendron balsamiferum.
-
Air-dry the wood to a constant weight to remove moisture.
-
Grind the dried wood into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Perform a sequential Soxhlet extraction of the powdered wood with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and waxes.
-
Follow with a solvent of intermediate polarity, such as dichloromethane or chloroform, to extract the diterpenoids. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2].
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Purification:
-
Column Chromatography:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots on the TLC plates under UV light or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).
-
Pool fractions with similar TLC profiles that correspond to the Rf value of this compound.
-
-
Preparative TLC or HPLC:
-
For final purification, subject the enriched fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) to determine the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) spectroscopy to identify functional groups.
-
-
The overall workflow for the isolation and identification of this compound can be visualized as follows:
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This enzyme is crucial for the parasite's energy metabolism through the glycolytic pathway.
| Target Enzyme | Organism | Activity Type | IC₅₀ Value |
| Glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH)[2] | Trypanosoma brucei | Inhibition | 12 µM[2] |
The inhibitory activity of this compound against TbGAPDH can be determined using a spectrophotometric assay. The protocol is based on the methodology described in the study that identified its activity.
-
Reagents and Buffers:
-
Recombinant TbGAPDH enzyme.
-
Assay buffer (e.g., 100 mM triethanolamine, pH 7.6, containing 10 mM sodium arsenate and 1 mM EDTA).
-
Glyceraldehyde-3-phosphate (GAP) substrate.
-
Nicotinamide adenine dinucleotide (NAD⁺) cofactor.
-
This compound stock solution (dissolved in DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, NAD⁺, and various concentrations of this compound (or DMSO as a control).
-
Add the recombinant TbGAPDH enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the GAP substrate.
-
Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
The glycolytic pathway is the primary source of ATP for the bloodstream form of T. brucei. By inhibiting TbGAPDH, this compound disrupts this critical metabolic pathway, leading to energy depletion and ultimately, death of the parasite.
Conclusion
This compound represents a promising natural product lead for the development of new therapeutic agents against African trypanosomiasis. Its specific inhibition of TbGAPDH, a validated drug target, provides a clear mechanism of action. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to explore its full therapeutic potential. This guide provides the foundational technical information to support such research endeavors.
References
In Vitro Biological Activity Screening of Monomethyl Kolavate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl kolavate, a labdane diterpene, has emerged as a compound of interest due to its documented biological activities. This technical guide provides a comprehensive overview of the in vitro biological activity screening of this compound, with a focus on its trypanocidal, potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. Due to the limited broad-spectrum in vitro data available for this compound, this guide incorporates findings from studies on structurally related labdane diterpenes to provide a broader context for its potential biological profile. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding of its potential mechanisms of action.
Introduction
This compound is a natural product belonging to the labdane class of diterpenes. These compounds are characterized by a bicyclic core and a side chain, and they are known to exhibit a wide range of biological activities.[1][2][3] The primary reported in vitro biological activity of this compound is its potent inhibitory effect against Trypanosoma brucei, the causative agent of African trypanosomiasis.[4][5] This guide aims to consolidate the available data on this compound and to provide a framework for its further in vitro biological evaluation by presenting data on related compounds and detailing standard experimental procedures.
Known In Vitro Biological Activity of this compound
The most well-documented in vitro activity of this compound is its trypanocidal effect. It has been identified as a potent inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), an essential enzyme in the parasite's metabolism.[4]
Table 1: Trypanocidal Activity of this compound
| Target Organism/Enzyme | Assay Type | Result (IC50) | Reference |
| Trypanosoma brucei GAPDH (TbGAPDH) | Enzyme Inhibition Assay | 12 µM | [4] |
| Trypanosoma brucei rhodesiense | Cell-based Assay | Moderately active | [4] |
Potential In Vitro Biological Activities Based on Labdane Diterpenes
While broad-spectrum in vitro screening data for this compound is limited, the extensive research on other labdane diterpenes suggests its potential for a wider range of biological activities.
Cytotoxic Activity
Numerous labdane diterpenes have demonstrated cytotoxic effects against various cancer cell lines.[1][2][5][6][7][8] The proposed mechanisms often involve the induction of apoptosis. The structural features of the labdane skeleton and its substituents play a crucial role in determining the cytotoxic potency.[5]
Table 2: Examples of In Vitro Cytotoxic Activity of Labdane Diterpenes
| Compound | Cell Line | Activity (IC50) | Reference |
| Labd-13(E)-ene-8α,15-diol | Human leukemic cell lines | < 20 µg/mL | [6] |
| Chlorolabdan A | Blood cancer cell lines | 1.2 - 22.5 µM | [1] |
| Agelasimine A & B | L-1210 mouse leukemia cells | ED50 = 2±4µg/ml | [2] |
| Coronarin A & B | Chinese hamster V-79 cells | Significant cytotoxicity | [2] |
Anti-inflammatory Activity
Labdane diterpenoids have been shown to possess significant anti-inflammatory properties.[3][9][10][11] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[3][10] This is often achieved through the modulation of signaling pathways like NF-κB and MAPKs (p38, JNK, ERK).[3][9][10]
Table 3: Examples of In Vitro Anti-inflammatory Activity of Labdane Diterpenes
| Compound | Cell Line | Effect | Target | Reference |
| Unnamed Labdane Diterpenoids | RAW 264.7 macrophages | Reduced NO, PGE2, TNF-α production (IC50: 1-10 µM) | Inhibition of NOS-2 and COX-2 expression, NF-κB pathway | [3] |
| Calcaratarin D | RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, NO production | Selective suppression of PI3K/Akt pathway, NF-κB inhibition | [10] |
| (3R,5R,6S,10S)-3,6-dihydroxy-15-ethoxy-7-oxolabden-8(9),13(14)-dien-15,16-olide | RAW 264.7 macrophages | Potent inhibition of NO production and iNOS expression | Inhibition of p38, JNK, and ERK phosphorylation | [9] |
Antimicrobial Activity
The labdane diterpene class exhibits a broad spectrum of antimicrobial activity against bacteria and fungi.[12][13][14][15] The mechanisms can involve disruption of the microbial cell membrane.[14]
Table 4: Examples of In Vitro Antimicrobial Activity of Labdane Diterpenes
| Compound | Target Organism | Activity (MIC) | Reference |
| Unnamed Labdane Diterpenoid | S. epidermidis, E. faecalis, B. cereus | 3.13 - 12.5 µg/mL | [12] |
| Guanidine-functionalized labdanes | Gram-positive and Gram-negative bacteria, Candida albicans | Significant activity | [13] |
| (E)-8β, 17-epoxylabd-12-ene-15,16-dial | S. aureus, Y. enterolytica | 3.3 µg/mL | [14] |
| Gomojosides K-O | Aeromonas salmonishida | 100 ppm | [15] |
Antioxidant Activity
Experimental Protocols
The following are detailed methodologies for key in vitro assays relevant to the biological screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[16][20]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
Anti-inflammatory Screening: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[21][22][23][24]
Protocol:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of various concentrations of this compound. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide in HCl) and 50 µL of Griess Reagent II (e.g., N-(1-Naphthyl) ethylenediamine in HCl).[23]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[21][23]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21][23][24]
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.
Antimicrobial Screening: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[25][26][27][28][29]
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI).[25]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[29]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Antioxidant Screening: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[30][31][32][33][34]
Protocol:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[30][32] Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add an equal volume of the DPPH working solution to initiate the reaction.[30]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 20-30 minutes).[30][32]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[30][32]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Potential Signaling Pathways
Based on the activities of related labdane diterpenes, this compound may exert its biological effects through the modulation of key signaling pathways.
Anti-inflammatory Signaling Pathways
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[35][36][37][38] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3][37] Some labdane diterpenes have been shown to inhibit this pathway.[3]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is activated by stress and inflammatory cytokines, and plays a critical role in inflammatory responses.[4][39][40][41][42]
Antioxidant Response Pathway
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins.[43][44][45][46][47] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[45]
Experimental Workflow
A general workflow for the in vitro biological screening of a natural product like this compound is depicted below.
Conclusion
This compound has demonstrated promising in vitro activity as a trypanocidal agent. The broader biological activities of the labdane diterpene class suggest that this compound may also possess cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. Further comprehensive in vitro screening is warranted to fully elucidate its biological profile and potential as a lead compound for drug development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A concise synthesis and in vitro cytotoxicity of new labdane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 10. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 13. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles [mdpi.com]
- 15. d-nb.info [d-nb.info]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Nitric Oxide Griess Assay [bio-protocol.org]
- 22. Protocol Griess Test [protocols.io]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. mdpi.com [mdpi.com]
- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. protocols.io [protocols.io]
- 28. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 29. goldbio.com [goldbio.com]
- 30. acmeresearchlabs.in [acmeresearchlabs.in]
- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 32. researchgate.net [researchgate.net]
- 33. abcam.cn [abcam.cn]
- 34. scribd.com [scribd.com]
- 35. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 37. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 38. NF-kB pathway: Significance and symbolism [wisdomlib.org]
- 39. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 40. pnas.org [pnas.org]
- 41. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 42. search.lib.jmu.edu [search.lib.jmu.edu]
- 43. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 44. mdpi.com [mdpi.com]
- 45. researchgate.net [researchgate.net]
- 46. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 47. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Kolavate Molecular Docking Studies: A Technical Guide
This in-depth technical guide explores the molecular docking studies of monomethyl kolavate, a natural product identified as a potent inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This document is intended for researchers, scientists, and drug development professionals interested in the application of in silico techniques for the discovery of novel therapeutic agents against neglected tropical diseases.
Introduction
Trypanosoma brucei is the causative agent of Human African Trypanosomiasis, also known as sleeping sickness. The parasite relies heavily on the glycolytic pathway for its energy supply, making the enzymes in this pathway attractive targets for drug development.[1][2] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, and its inhibition can effectively disrupt the parasite's metabolism.[1][3]
This compound, a natural diterpenoid, has been identified as an inhibitor of TbGAPDH through a combination of pharmacophore-based virtual screening and molecular docking simulations.[4] This guide provides a comprehensive overview of the molecular docking studies that led to its identification, including the methodologies employed and the quantitative data supporting its potential as a trypanocidal agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from the in silico and in vitro studies on this compound and other identified inhibitors of TbGAPDH.
Table 1: In Vitro Inhibitory Activity against TbGAPDH
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 50 | 45.6 ± 4.7 | 12[4][5] |
| Isogarcinol | 50 | 95.2 ± 1.3 | 4.2 |
| Guttiferone E | 50 | 89.7 ± 2.1 | 7.8 |
| 7-epiclusianone | 50 | 65.4 ± 3.5 | 23.4 |
Data extracted from the study by Herrmann et al. (2015).
Table 2: Molecular Docking Scores
| Compound | Docking Score (kcal/mol) |
| This compound | -6.12 |
| Isogarcinol | -5.52 |
| Guttiferone E | -6.66 |
| 7-epiclusianone | -5.41 |
| Glyceraldehyde-3-phosphate (G-3-P) | -3.81 |
Docking scores represent the binding affinity of the compound to the G-3-P binding site of TbGAPDH as calculated in the study by Herrmann et al. (2015). A more negative score indicates a higher predicted binding affinity.
Experimental Protocols
The following sections detail the methodologies used in the identification of this compound as a TbGAPDH inhibitor.
Pharmacophore-Based Virtual Screening
A pharmacophore model was developed to screen a natural product database for potential inhibitors of TbGAPDH. The model was built based on the interactions between the enzyme and its natural substrate, glyceraldehyde-3-phosphate (G-3-P).
Software: Molecular Operating Environment (MOE)
Protocol:
-
Preparation of the Protein Structure: The crystal structure of TbGAPDH was used.
-
Ligand Interaction Analysis: The interactions between TbGAPDH and its co-crystallized ligand were analyzed to identify key interaction features.
-
Pharmacophore Feature Generation: Interactions with a calculated S-score of less than -1.0 kcal/mol were included as features in the pharmacophore model. The features included hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.
-
Database Screening: A database of 700 natural products was screened against the generated pharmacophore model to identify compounds that fit the defined features.
Molecular Docking Simulation
Hits from the pharmacophore screening were subjected to molecular docking simulations to predict their binding mode and affinity to the active site of TbGAPDH.
Software: Molecular Operating Environment (MOE)
Protocol:
-
Protein and Ligand Preparation: The TbGAPDH protein structure was prepared by adding hydrogen atoms and assigning appropriate protonation states. The 3D structures of the hit compounds, including this compound, were generated and energy minimized.
-
Binding Site Definition: The docking site was defined as the glyceraldehyde-3-phosphate (G-3-P) binding cavity of the enzyme.
-
Docking Algorithm: The docking simulations were performed to place the ligands into the defined binding site.
-
Scoring and Analysis: The resulting docking poses were scored based on their predicted binding affinity (docking score). The lowest-energy docking poses were visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
Signaling Pathways and Workflows
Inhibition of the Glycolytic Pathway
The primary mechanism of action of this compound as a trypanocidal agent is through the inhibition of TbGAPDH, which disrupts the glycolytic pathway and depletes the parasite's energy supply.
Caption: Inhibition of the glycolytic pathway in T. brucei by this compound.
In Silico Screening Workflow
The following diagram illustrates the computational workflow used to identify this compound as a potential inhibitor of TbGAPDH.
Caption: Workflow for the identification of this compound as a TbGAPDH inhibitor.
Conclusion
The molecular docking studies of this compound have successfully identified it as a promising inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase. The in silico workflow, combining pharmacophore modeling and molecular docking, proved to be an effective strategy for discovering novel natural product-based inhibitors. The quantitative data from both computational predictions and in vitro assays provide a solid foundation for further lead optimization and development of this compound derivatives as potential therapeutic agents for Human African Trypanosomiasis. Future studies should focus on elucidating the detailed binding mode through co-crystallization and exploring the structure-activity relationships of this compound class to enhance its potency and selectivity.
References
- 1. Molecular Docking, QSAR and Microscopic Studies of Anti-trypanosomal Compounds from the Pathogen Box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacophore-based virtual screening approach for the discovery of Trypanosoma cruzi GAPDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Identification and in Vitro Activity of Novel Natural Inhibitors of Trypanosoma brucei Glyceraldehyde-3-phosphate-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Monomethyl Kolavate for In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay using Monomethyl kolavate. The focus is on the inhibition of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a key enzyme in the parasite's glycolysis pathway. This application note includes a summary of quantitative data, a step-by-step experimental protocol, and a visual representation of the experimental workflow.
Introduction
This compound has been identified as an inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This enzyme is a critical component of the glycolytic pathway in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). The inhibition of TbGAPDH disrupts the parasite's energy metabolism, making it a promising target for drug development. This document outlines a robust in vitro assay to characterize the inhibitory activity of this compound against TbGAPDH.
Quantitative Data
The inhibitory potency of this compound against TbGAPDH is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 Value |
| This compound | Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) | 12 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the experimental workflow for the inhibition assay.
Application of "Monomethyl kolavate" in anti-parasitic drug discovery
Application Notes and Protocols for a Novel Anti-Parasitic Compound
Introduction
The relentless evolution of drug resistance in parasites poses a continuous threat to global health, necessitating the urgent discovery and development of novel anti-parasitic agents. While the specific compound "Monomethyl kolavate" did not yield targeted results in scientific literature searches regarding anti-parasitic applications, this document serves as a comprehensive template for the evaluation and application of a novel, hypothetical anti-parasitic compound, hereafter referred to as "Compound X." These notes and protocols are designed for researchers, scientists, and drug development professionals to provide a structured approach to characterizing a new chemical entity for its potential as an anti-parasitic therapeutic.
The methodologies and data presentation formats outlined below are based on established practices in the field of anti-parasitic drug discovery.[1][2] The aim is to provide a clear framework for assessing efficacy, understanding the mechanism of action, and establishing a preliminary safety profile of a candidate compound.
Quantitative Data Summary
Effective anti-parasitic drug discovery relies on the systematic evaluation of a compound's potency against various parasites and its selectivity towards the parasite over host cells. The following tables present a hypothetical data summary for Compound X, illustrating the type of quantitative data that is crucial for the initial assessment of a potential drug candidate.
Table 1: In Vitro Anti-Parasitic Activity of Compound X
| Parasite Species | Strain | IC50 (µM) | Standard Deviation (µM) |
| Plasmodium falciparum | 3D7 | 1.2 | ± 0.3 |
| Leishmania donovani | AG83 | 2.5 | ± 0.6 |
| Trypanosoma cruzi | Tulahuen | 5.8 | ± 1.1 |
| Toxoplasma gondii | RH | 3.1 | ± 0.7 |
Table 2: Cytotoxicity Profile of Compound X
| Cell Line | Cell Type | CC50 (µM) | Standard Deviation (µM) | Selectivity Index (SI = CC50/IC50) |
| HEK293 | Human Embryonic Kidney | > 100 | - | > 83.3 (P. falciparum) |
| HepG2 | Human Hepatocellular Carcinoma | > 100 | - | > 83.3 (P. falciparum) |
| Vero | Monkey Kidney Epithelial | 85.4 | ± 9.2 | 71.2 (P. falciparum) |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action is a critical step in drug development. Many anti-parasitic drugs function by disrupting essential parasite signaling pathways.[3] The diagram below illustrates a hypothetical signaling pathway that could be targeted by Compound X, leading to parasite death. Following that, a typical experimental workflow for screening and validating a new anti-parasitic compound is presented.
Caption: Hypothetical signaling pathway in a parasite targeted by Compound X.
Caption: Experimental workflow for anti-parasitic drug discovery.
Experimental Protocols
The following are detailed protocols for key experiments in the initial evaluation of a novel anti-parasitic compound.
Protocol 1: In Vitro Anti-Parasitic Activity Assay (e.g., Plasmodium falciparum)
Objective: To determine the 50% inhibitory concentration (IC50) of Compound X against the asexual blood stage of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II
-
Compound X stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
Procedure:
-
Prepare a parasite culture of predominantly ring-stage parasites with 2% parasitemia and 2% hematocrit.
-
Serially dilute Compound X in culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in the specified gas mixture.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 2: Host Cell Cytotoxicity Assay (e.g., HEK293 cells)
Objective: To determine the 50% cytotoxic concentration (CC50) of Compound X against a human cell line to assess its selectivity.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Compound X stock solution (in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X in the culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Compound X.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Add the resazurin-based reagent to each well and incubate for another 2-4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Protocol 3: In Vivo Efficacy Study (e.g., Mouse Model of Malaria)
Objective: To evaluate the in vivo efficacy of Compound X in a murine model of malaria.
Materials:
-
Plasmodium berghei ANKA strain
-
6-8 week old female BALB/c mice
-
Compound X formulation for oral or intraperitoneal administration
-
Vehicle control
-
Positive control drug (e.g., artesunate)
-
Giemsa stain
Procedure:
-
Infect mice with 1 x 10^6 P. berghei-parasitized red blood cells via intraperitoneal injection.
-
On day 3 post-infection, randomize the mice into treatment groups (vehicle control, positive control, different doses of Compound X).
-
Administer the respective treatments once daily for four consecutive days.
-
Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Monitor survival and clinical signs of malaria (e.g., weight loss, temperature).
-
The primary endpoint is the reduction in parasitemia compared to the vehicle control group. Survival is a key secondary endpoint.
-
Euthanize mice at the end of the experiment or if they reach humane endpoints.
-
Analyze the data to determine the effective dose (e.g., ED50) of Compound X.
References
- 1. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic-based strategies for anti-parasite drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The host mTOR pathway and parasitic diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monomethyl Kolavate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl kolavate, a natural product diterpenoid, has been identified as a potent inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), with specific activity against the Trypanosoma brucei isoform (TbGAPDH).[1] Inhibition of GAPDH disrupts the parasite's primary energy production pathway, highlighting this compound as a potential starting point for the development of novel anti-trypanosomal therapeutics. High-throughput screening (HTS) assays are essential for identifying and characterizing inhibitors like this compound, enabling the rapid evaluation of large compound libraries to discover new lead compounds.
These application notes provide detailed protocols for both biochemical and cell-based HTS assays to identify and characterize inhibitors of GAPDH, using this compound as a reference compound.
Biochemical Assay: Direct Inhibition of GAPDH Activity
This assay directly measures the enzymatic activity of GAPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Principle:
GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is directly proportional to GAPDH activity. Inhibitors of GAPDH will decrease the rate of this reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 5 mM EDTA.
-
Enzyme Solution: Recombinant human or T. brucei GAPDH diluted in assay buffer to the desired concentration (e.g., 20 nM).
-
Substrate Solution: A mixture of 1 mM NAD+ and 2 mM D-glyceraldehyde-3-phosphate in assay buffer.
-
This compound (Positive Control): Prepare a stock solution in DMSO (e.g., 10 mM) and create a dilution series.
-
Test Compounds: Dissolve in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of test compound or this compound dilution to the wells of a 384-well, UV-transparent microplate. For negative controls, add 5 µL of DMSO.
-
Add 20 µL of the enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance curve over time.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))
-
-
For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | T. brucei GAPDH | Spectrophotometric | 12 | [1] |
| Compound X | Human GAPDH | Spectrophotometric | [Insert Value] | |
| Compound Y | Human GAPDH | Spectrophotometric | [Insert Value] |
Experimental Workflow for Biochemical HTS
Caption: Workflow for a GAPDH biochemical HTS assay.
Cell-Based Assay: Cellular ATP Level Determination
This assay assesses the downstream consequences of GAPDH inhibition by measuring the total cellular ATP concentration, which is expected to decrease upon inhibition of glycolysis.
Principle:
Inhibition of GAPDH will lead to a reduction in the rate of glycolysis and consequently, a decrease in cellular ATP production. Commercially available ATP detection kits often utilize a luciferase-based reaction where the light output is proportional to the ATP concentration.
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line known to be highly glycolytic) in a 384-well white, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a dilution series of this compound or test compounds for a predetermined time (e.g., 24 hours). Include DMSO as a negative control.
-
-
ATP Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the compound-treated wells to the DMSO-treated control wells.
-
% ATP Reduction = 100 * (1 - (Luminescence_compound / Luminescence_DMSO))
-
Plot the % ATP reduction against the logarithm of the compound concentration to determine the EC50 value.
-
Data Presentation:
| Compound | Cell Line | Assay Type | EC50 (µM) |
| This compound | HEK293 | Cellular ATP | [Insert Value] |
| Compound X | HEK293 | Cellular ATP | [Insert Value] |
| Compound Y | HEK293 | Cellular ATP | [Insert Value] |
Signaling Pathway of GAPDH in Glycolysis
Caption: Inhibition of GAPDH by this compound in the glycolytic pathway.
Secondary Assays
To further characterize the mechanism of action of hit compounds, secondary assays can be employed:
-
Cytotoxicity Assays: Assays such as MTT or Real-Time Glo™ Annexin V Apoptosis and Necrosis Assay can determine if the observed decrease in cellular ATP is due to a specific metabolic effect or general cytotoxicity.
-
Lactate Production Assays: Inhibition of glycolysis is expected to decrease the production of lactate under anaerobic conditions. Commercially available lactate assay kits can quantify this effect.
Summary
The provided protocols outline robust and scalable high-throughput screening assays for the identification and characterization of GAPDH inhibitors. This compound serves as a valuable tool compound for validating these assays due to its known inhibitory activity against TbGAPDH. These methods can be adapted for screening large chemical libraries to discover novel modulators of glycolysis for various therapeutic applications.
References
Application Note: Protocol for Dissolving Monomethyl Kolavate for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl kolavate is a natural product identified as a potent inhibitor of the Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) enzyme.[1][2] Inhibition of this key glycolytic enzyme is a critical therapeutic strategy against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Due to its hydrophobic nature, proper solubilization of this compound is essential for accurate and reproducible results in biological assays. This document provides a detailed protocol for dissolving and preparing this compound for in vitro experiments.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₄ | PubChem[3] |
| Molecular Weight | 348.5 g/mol | PubChem[3] |
| Biological Target | Trypanosoma brucei GAPDH (TbGAPDH) | ChemFaces[1], ChemicalBook[2] |
| Reported IC₅₀ | 2 µM - 12 µM | ChemFaces[1], ChemicalBook[2] |
| Known Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating Solvent Volume: To create a 10 mM stock solution from 1 mg of the compound (MW: 348.5 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 348.5 g/mol ) = 0.000287 L
-
Volume (µL) = 287 µL
-
-
Dissolution: Add 287 µL of anhydrous, cell culture grade DMSO to the tube containing the 1 mg of this compound.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief warming in a 37°C water bath may aid dissolution if necessary.[4]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Biological Assays
It is critical to dilute the DMSO stock solution into an aqueous buffer or cell culture medium for the final assay. High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[4][5]
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in DMSO or the final assay buffer to create intermediate stocks (e.g., 1 mM, 100 µM). This minimizes pipetting errors.
-
Final Dilution: Directly add the required volume of the stock or intermediate solution to the final assay medium (e.g., cell culture medium, enzyme assay buffer). Ensure the final concentration of DMSO in the assay is typically ≤0.5% (v/v) to avoid solvent-induced artifacts.[4] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of assay medium), resulting in a final DMSO concentration of 0.1%.
-
Mixing: Mix the final solution thoroughly by gentle pipetting or inversion immediately before adding it to the cells or enzyme preparation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound and using it in an in vitro enzyme inhibition assay.
Caption: Workflow for preparing this compound for an enzyme assay.
Signaling Pathway Context
This compound inhibits the TbGAPDH enzyme, a crucial step in the glycolytic pathway of Trypanosoma brucei. This pathway is the primary source of ATP for the parasite in the mammalian bloodstream.
Caption: Inhibition of the Trypanosoma glycolysis pathway by this compound.
References
- 1. This compound | CAS:24513-41-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Momethyl kolavate | 24513-41-5 [chemicalbook.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Kolavate: A Reference Standard for Chromatographic Analysis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Monomethyl kolavate is a naturally occurring diterpenoid that has been identified in plant species such as Prioria balsamifera.[1] As a member of the labdane diterpene class, it possesses a characteristic molecular structure that makes it a subject of interest in natural product chemistry and pharmacology. Its potential biological activities, including inhibitory effects on certain enzymes, underscore the need for reliable analytical methods for its quantification and characterization.
These application notes provide a comprehensive guide for the use of this compound as a reference standard in chromatographic applications. The protocols detailed below are designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various matrices, including plant extracts and research formulations. The methodologies are based on established principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for method development and troubleshooting.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₂O₄ | [1] |
| Molecular Weight | 348.48 g/mol | [1] |
| CAS Number | 24513-41-5 | [1] |
| Appearance | White to off-white solid | Assumed based on typical purified natural products |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO | Assumed based on chemical structure |
| Purity | ≥98% (recommended for reference standard) | Standard practice for reference materials |
Chromatographic Methodologies
High-Performance Liquid Chromatography (HPLC-UV/ELSD/MS)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
3.1.1. Recommended HPLC Parameters
The following table outlines a recommended starting point for the HPLC analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 60% B5-20 min: 60% to 95% B20-25 min: 95% B25.1-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm, ELSD, or Mass Spectrometry (MS) |
3.1.2. Protocol for HPLC Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (for plant extract):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
3.1.3. Representative HPLC Performance Data
The following table summarizes the expected performance characteristics of the HPLC method.
| Parameter | Expected Value |
| Retention Time (t_R_) | Approximately 15-18 minutes |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography (GC-MS)
For a comprehensive analysis and structural confirmation, GC-MS can be employed, particularly after derivatization to increase the volatility of this compound.
3.2.1. Recommended GC-MS Parameters
| Parameter | Recommended Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 150 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
3.2.2. Protocol for GC-MS Analysis
-
Derivatization (Methylation):
-
To a vial containing a dried aliquot of the standard or sample extract, add 100 µL of a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane in methanol).
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
-
Analysis:
-
Inject the derivatized standard and sample solutions into the GC-MS system.
-
Identify the peak corresponding to the methylated this compound based on its mass spectrum and retention time.
-
Quantification can be performed using a calibration curve prepared from derivatized standards.
-
Visualization of Experimental Workflows and Pathways
4.1. Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
4.2. Logical Flow for GC-MS Analysis
Caption: Logical workflow for GC-MS analysis of this compound.
4.3. Hypothetical Signaling Pathway Inhibition
While the specific signaling pathways affected by this compound are a subject of ongoing research, many diterpenes are known to modulate inflammatory pathways. The diagram below illustrates a hypothetical mechanism where a diterpene could inhibit the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak | - Incorrect injection- Standard/sample degradation- Low concentration | - Check autosampler and syringe- Prepare fresh solutions- Concentrate the sample or use a more sensitive detector |
| Peak tailing or fronting | - Column overload- Column degradation- Inappropriate mobile phase pH | - Dilute the sample- Replace the column- Adjust the mobile phase pH |
| Shifting retention times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Column aging | - Use a column oven- Prepare fresh mobile phase and degas properly- Equilibrate the column thoroughly or replace if necessary |
| Extraneous peaks | - Sample contamination- Carryover from previous injection- Contaminated mobile phase | - Use clean glassware and high-purity solvents- Run a blank injection with a strong solvent- Prepare fresh mobile phase |
Conclusion
This compound serves as a critical reference standard for the accurate quantification and identification of this diterpenoid in various analytical applications. The HPLC and GC-MS protocols provided herein offer robust starting points for method development. Adherence to good laboratory practices and proper system suitability checks are essential for obtaining reliable and reproducible results. These application notes are intended to facilitate research and development efforts involving this compound, contributing to a better understanding of its properties and potential applications.
References
Application Notes and Protocols for Monomethyl Kolavate Remain Undetermined Due to Lack of Publicly Available Research
Despite a thorough review of available scientific literature, the specific cellular responses induced by "Monomethyl kolavate" in mammalian cells, and associated protocols for its application, could not be determined. The primary and currently documented role of this compound is as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase in Trypanosoma brucei (TbGAPDH), the parasite responsible for African trypanosomiasis, also known as sleeping sickness.
This compound has been identified as an inhibitor of TbGAPDH, with reported IC50 values of 2 µM and 12 µM in different studies.[1][2] This inhibitory action disrupts the parasite's glycolysis pathway, which is essential for its energy supply. This specific activity against a protozoan enzyme has positioned this compound as a compound of interest in the research and development of treatments for neglected tropical diseases.
However, extensive searches for its effects on mammalian cell lines, its mechanism of action in non-parasitic contexts, and any potential to induce specific cellular responses for research or therapeutic purposes have yielded no publicly available data. There are no detailed experimental protocols, quantitative data on dose-response relationships in mammalian systems, or established signaling pathways modulated by this compound outside of its effect on Trypanosoma brucei.
For researchers, scientists, and drug development professionals interested in the broader applications of this compound, this lack of information presents a significant gap. The development of detailed application notes, experimental protocols, and an understanding of its potential impact on cellular signaling pathways would require foundational research into its effects on various mammalian cell types.
Known Information:
| Parameter | Value | Source |
| Target | Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) | [1][2] |
| Reported IC50 | 2 µM | [2] |
| Reported IC50 | 12 µM | [1] |
| Chemical Formula | C21H32O4 | [3] |
| Molecular Weight | 348.48 g/mol | [2] |
Future Research Directions:
To ascertain the potential of this compound for inducing specific cellular responses in a broader biological context, future research would need to focus on:
-
Screening in Mammalian Cell Lines: Assessing the cytotoxic and cytostatic effects of this compound across a panel of cancerous and non-cancerous mammalian cell lines.
-
Target Deconvolution: Identifying potential off-target effects and molecular targets within human cells.
-
Signaling Pathway Analysis: Investigating the impact of the compound on key cellular signaling pathways involved in processes such as proliferation, apoptosis, and inflammation.
-
Dose-Response Studies: Establishing effective concentration ranges for any observed cellular effects.
Until such research is conducted and published, the generation of detailed application notes and protocols for the use of this compound in inducing specific cellular responses remains speculative. The scientific community awaits further investigation into the broader biological activities of this molecule.
References
- 1. This compound | C21H32O4 | CID 11462192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:24513-41-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Delivery of Monomethyl Auristatin F to the Tumor Microenvironment with Noninternalizing Fibroblast Activation Protein-Cleavable Small Molecule-Drug Conjugates Elicits Potent In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Monomethyl Kolavate Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of the novel compound "Monomethyl kolavate" in cell-based assays. As "this compound" is a hypothetical compound, the following protocols and recommendations are based on established best practices for working with new small-molecule compounds in a research setting.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial phases of experimentation with a new compound.
Q1: How should I prepare a stock solution of this compound?
A1: Proper preparation of a high-concentration stock solution is critical. Most small molecules are first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[1][2]
-
Solvent Selection: Use high-purity, anhydrous DMSO to prevent compound precipitation and degradation.[3][4]
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of solvent added to your cell cultures.
-
Procedure: To prepare the solution, you can add the solvent directly to the vial, especially for quantities of 10 mg or less.[5] For larger amounts, it's better to weigh the compound and prepare only what is needed for the experiment.[5] Ensure the compound is fully dissolved, using a vortex or sonication if necessary.[6]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter if it will be added directly to sterile cell culture media.
Q2: What is the recommended method for storing this compound solutions?
A2: Long-term stability of the compound is crucial for reproducibility.[1]
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2][5]
-
Storage Temperature: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2][5] Always refer to any specific storage instructions provided by the compound supplier.[5]
-
Light Sensitivity: Protect the solution from light by using amber vials or wrapping them in foil, as many organic compounds are light-sensitive.[1]
Q3: What concentration of the solvent (e.g., DMSO) is considered safe for my cells?
A3: The solvent used to dissolve the compound can be toxic to cells at certain concentrations.[1]
-
General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability or function.[2][7]
-
Vehicle Control: It is essential to include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the compound-treated cells.[2] This helps to distinguish the effect of the compound from any effects of the solvent itself.
Q4: What is the best approach to determine an initial concentration range for testing this compound?
A4: A systematic approach is needed to find a suitable concentration range.
-
Literature Search: If any data exists for similar compounds, use that as a starting point.[8]
-
Wide Range Screening: For a completely novel compound, start with a broad range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[9][10] A common approach is to use 10-fold serial dilutions for the initial test.[9][10]
-
Dose-Response Experiment: Based on the initial screening, a more detailed dose-response experiment with a narrower range and smaller dilution steps (e.g., 2-fold or 3-fold dilutions) should be performed to determine key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).[9]
Q5: How do I select the appropriate cell type and seeding density for my assay?
A5: The choice of cells and their density are foundational for a successful assay.[11][12]
-
Cell Type: Choose a cell line that is relevant to your research question (e.g., a specific cancer cell line for an anti-cancer drug).[11] Ensure the cells are healthy, viable, and not passaged for an excessive amount of time.[11]
-
Seeding Density: The optimal cell seeding density provides a measurable signal without the cells becoming over-confluent by the end of the experiment.[11][12] You should perform a preliminary experiment to determine the optimal density for your specific cell line and assay duration. This ensures cells remain in the logarithmic growth phase during the experiment.[13]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Problem: High Cytotoxicity at All Tested Concentrations
-
Q: I am observing widespread cell death even at the lowest concentrations of this compound. What should I do?
-
A: This suggests either high potency or an issue with the compound or protocol.
-
Expand Concentration Range: Test a much lower range of concentrations (e.g., picomolar to nanomolar).
-
Check Solvent Toxicity: Ensure the final DMSO concentration is non-toxic (ideally ≤0.1%). Run a vehicle-only control to confirm.[2]
-
Reduce Incubation Time: The compound may be acting rapidly. Try a shorter exposure time to see if a therapeutic window can be identified.
-
Verify Stock Concentration: An error in calculating the stock concentration could lead to unintentionally high doses. Double-check all calculations and consider re-preparing the stock solution.
-
Assess Compound Purity: Impurities in the compound preparation could be causing the cytotoxicity.
-
-
Problem: No Observable Effect or Biological Response
-
Q: I don't see any effect of this compound on my cells, even at high concentrations. What could be the reason?
-
A: This could be due to issues with the compound's stability, solubility, or biological activity.
-
Increase Concentration Range: Test higher concentrations, but be mindful of solubility limits and potential off-target effects.[8]
-
Check Compound Stability: The compound may be degrading in the culture medium or under incubation conditions. Consider the stability of the compound in aqueous solutions.[1]
-
Confirm Solubility: Visually inspect the culture wells under a microscope for any signs of compound precipitation. If precipitation occurs, the actual concentration in solution is unknown.[1]
-
Extend Incubation Time: The biological effect may require a longer duration to become apparent. Perform a time-course experiment.
-
Cell Line Specificity: The chosen cell line may not express the target of this compound or have the necessary signaling pathways. Consider testing a different, potentially more sensitive, cell line.[11]
-
-
Problem: Poor Reproducibility Between Experiments
-
Q: My results with this compound are inconsistent from one experiment to the next. How can I improve reproducibility?
-
A: Lack of reproducibility often points to variability in experimental conditions.
-
Standardize Cell Culture Practices: Use cells from the same passage number range for all experiments. Ensure consistent cell seeding density and health.[11] Avoid letting cells become over-confluent.[11]
-
Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[5] Prepare fresh dilutions from a single-use aliquot for each experiment.
-
Consistent Incubation Times: Ensure precise timing for compound exposure and assay development steps.
-
Control for Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration.[13] A common practice is to fill the outer wells with sterile PBS or media without cells and not use them for data collection.[9]
-
Automate Liquid Handling: If possible, use automated pipetting to minimize variability in liquid handling.[9]
-
-
Problem: Precipitate Formation in Culture Medium
-
Q: I noticed that this compound is precipitating out of the cell culture medium. What should I do?
-
A: Compound precipitation means the effective concentration is lower than intended and can cause artifacts.[1]
-
Lower the Maximum Concentration: The compound's solubility limit in the aqueous culture medium has likely been exceeded. Reduce the highest concentration in your dose-response curve.
-
Use a Co-Solvent: In some cases, a small amount of a biocompatible co-solvent can improve solubility, but this must be carefully validated to ensure it doesn't affect the cells.
-
Stepwise Dilution: When diluting the DMSO stock into the aqueous medium, do it in a stepwise manner to avoid a sudden change in solvent environment that can cause the compound to crash out.[2]
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to compounds and affect their solubility. Test if reducing the serum percentage (if possible for your cells) makes a difference.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Required Mass: Determine the mass of this compound needed to prepare a 10 mM stock solution in DMSO.
-
Dissolution: Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex the vial until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Sterilization & Aliquoting: Filter the stock solution through a 0.22 µm syringe filter. Distribute into single-use, light-protected aliquots.
-
Storage: Store the aliquots at -80°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains below 0.5%.[2]
Protocol 2: Determining Optimal Cell Seeding Density
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase. Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seeding: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Analysis: At the end of the incubation period, measure cell viability using an appropriate assay (e.g., MTT, WST-1).
-
Selection: Choose the highest seeding density that does not result in over-confluence by the end of the incubation period and gives a robust signal in your assay.[11][12]
Protocol 3: Initial Cytotoxicity Screening using an MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[14] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[16] Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16][17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][16] Gently agitate the plate for 10 minutes.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16]
Protocol 4: Dose-Response Curve Analysis
-
Experiment Setup: Based on the initial cytotoxicity screen, select a range of 8-12 concentrations that bracket the 50% viability point. Set up the experiment as described in Protocol 3, including controls.
-
Data Collection: Collect the absorbance data from the MTT assay.
-
Data Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Curve Fitting: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀ value.
Data Presentation Tables
Table 1: Recommended Dilution Series for Initial Screening
| Concentration (µM) | Log Concentration | Dilution Factor |
|---|---|---|
| 100 | 2 | - |
| 10 | 1 | 10-fold |
| 1 | 0 | 10-fold |
| 0.1 | -1 | 10-fold |
| 0.01 | -2 | 10-fold |
| 0.001 | -3 | 10-fold |
| Vehicle Control | N/A | - |
| Untreated Control | N/A | - |
Table 2: Example Data Layout for an MTT Assay
| Well | Condition | Concentration | Raw Absorbance | % Viability |
|---|---|---|---|---|
| A1-A3 | Untreated | 0 | 1.25, 1.28, 1.26 | 100% (Reference) |
| B1-B3 | Vehicle (0.1% DMSO) | 0 | 1.24, 1.22, 1.25 | 98.4% |
| C1-C3 | This compound | 0.1 µM | 1.10, 1.12, 1.11 | 88.1% |
| D1-D3 | This compound | 1 µM | 0.85, 0.88, 0.86 | 68.3% |
| E1-E3 | This compound | 10 µM | 0.55, 0.53, 0.54 | 42.9% |
| F1-F3 | this compound | 100 µM | 0.15, 0.16, 0.14 | 11.9% |
Table 3: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| High Cytotoxicity | Compound too potent; Stock error; Solvent toxicity | Test lower concentrations; Re-verify stock; Check final DMSO % |
| No Effect | Compound inactive/unstable; Solubility issue | Test higher concentrations; Check stability; Look for precipitate |
| Poor Reproducibility | Inconsistent cell handling; Freeze-thaw cycles | Standardize cell passage/density; Use fresh aliquots |
| Precipitation | Exceeded solubility limit in media | Lower max concentration; Use stepwise dilution |
Visualizations
Caption: Workflow for optimizing the concentration of a novel compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. captivatebio.com [captivatebio.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. biocompare.com [biocompare.com]
- 12. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. marinbio.com [marinbio.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
How to prevent degradation of "Monomethyl kolavate" in solution
Technical Support Center: Monomethyl Kolavate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity over time. What is the likely cause?
A1: Loss of activity is often due to the chemical degradation of this compound in solution. The structure of this compound contains a methyl ester and a carboxylic acid. The methyl ester is susceptible to hydrolysis, especially under non-neutral pH conditions, which converts the compound into its dicarboxylic acid form ("Kolavate diacid") and methanol. This structural change is a primary cause of reduced biological activity.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by either acidic or basic conditions. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the ester bond.
Caption: Primary degradation pathway of this compound via hydrolysis.
Q3: What are the optimal storage conditions for this compound in solution?
A3: To ensure stability, solutions should be prepared fresh on the day of use whenever possible.[1] If advance preparation is necessary, we recommend storing the solution as aliquots in tightly sealed vials at -20°C or colder.[1] For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable if the solution is buffered to a slightly acidic or neutral pH (pH 5-7). Avoid alkaline pH conditions as they significantly accelerate hydrolysis.
Q4: How do pH and temperature affect the stability of this compound?
A4: Both pH and temperature are critical factors. Hydrolysis rates are generally lowest in the slightly acidic to neutral pH range (pH 5-7). The rate increases significantly in both highly acidic (pH < 4) and, especially, basic (pH > 8) conditions. Higher temperatures will accelerate the degradation process across all pH levels.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter.
Problem 1: Inconsistent results between experimental replicates.
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Possible Cause: Degradation of this compound in your stock or working solutions during the experiment.
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Solution:
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Prepare Fresh Solutions: Prepare a new stock solution of this compound immediately before starting your experiment.
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Use a Buffered Solvent: Ensure your solvent is buffered to a pH between 5.0 and 7.0.
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Maintain Low Temperature: Keep stock and working solutions on ice throughout the duration of your experiment.
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Perform a Stability Check: Analyze your working solution by HPLC or LC-MS at the beginning and end of your experiment to quantify any degradation.
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Problem 2: Complete loss of compound activity.
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Possible Cause: Use of an inappropriate solvent or improper storage has led to extensive degradation.
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Solution:
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Review Solvent Choice: this compound is soluble in DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.[1] For aqueous buffers, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system.
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Verify Storage Conditions: Confirm that stock solutions were stored at or below -20°C in tightly sealed vials.[1] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Prepare single-use aliquots to prevent this.
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Impact of pH and Temperature on Stability (Illustrative Data)
The table below provides an overview of the expected stability of this compound under various conditions. The data is illustrative and intended to demonstrate general trends.
| pH of Solution | Temperature | Expected Half-Life (t½) | Recommendation |
| 3.0 | 25°C | ~48 hours | Sub-optimal; use only for short-term experiments. |
| 5.0 | 4°C | > 2 weeks | Good for short-term storage. |
| 6.5 | -20°C | > 3 months | Optimal for long-term stock solution storage. |
| 7.0 | 25°C | ~72 hours | Acceptable for room temperature assays. |
| 8.5 | 25°C | < 12 hours | Avoid; significant degradation expected. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol describes a method to quantify the degradation of this compound in a given solution over time.
Objective: To determine the rate of degradation of this compound by measuring its concentration and the appearance of its primary degradant (Kolavate diacid).
Materials:
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This compound
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HPLC-grade Acetonitrile (ACN)
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HPLC-grade water
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Formic acid (or other appropriate buffer components)
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Calibrated HPLC system with UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
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Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock to a final concentration of 50 µg/mL in the aqueous buffer you intend to test (e.g., Phosphate Buffered Saline, pH 7.4).
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Timepoint Zero (T=0): Immediately after preparation, inject 10 µL of the solution into the HPLC system. This will serve as your baseline measurement.
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Incubation: Store the solution under the desired test condition (e.g., 25°C).
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Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), inject another 10 µL sample onto the HPLC.
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HPLC Conditions (Example):
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 60% B and re-equilibrate.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 235 nm (or experimentally determined λmax)
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Data Analysis:
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Integrate the peak area for this compound and any new peaks that appear over time (likely the Kolavate diacid degradant).
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Calculate the percentage of this compound remaining at each time point relative to T=0.
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Plot the percentage remaining versus time to determine the degradation kinetics.
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Caption: A logical workflow for troubleshooting this compound degradation.
References
"Monomethyl kolavate" stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of Monomethyl kolavate for researchers, scientists, and drug development professionals. The information presented here is based on general principles of stability testing for active pharmaceutical ingredients and the known chemical properties of similar compounds, as specific public domain data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific studies on this compound are not publicly available, based on general guidelines for chemically sensitive compounds, it is recommended to store it in a well-closed container, protected from light, at a controlled room temperature or refrigerated. For long-term storage, freezing may be an option, but freeze-thaw stability should be evaluated.
Q2: How can I assess the stability of my this compound sample?
A2: Stability can be assessed using a stability-indicating analytical method, typically a chromatographic method like HPLC, which can separate the intact drug from its degradation products. The method should be validated to demonstrate it is stability-indicating.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, which includes an ester and a carboxylic acid, this compound may be susceptible to hydrolysis, oxidation, and photodecomposition. The ester group can hydrolyze to the corresponding dicarboxylic acid, and the double bonds in the structure could be prone to oxidation.
Q4: I am observing extra peaks in my chromatogram after storing my this compound solution. What should I do?
A4: The appearance of new peaks likely indicates degradation. You should attempt to identify these degradation products using techniques like mass spectrometry (MS). It is also crucial to re-evaluate your storage conditions and the solvent used for your solution. Some solvents can promote degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency (Decrease in Assay Value) | Degradation of this compound due to improper storage (e.g., exposure to high temperature, light, or humidity). | 1. Verify storage conditions against recommendations. 2. Perform a forced degradation study to identify potential degradants. 3. Use a validated stability-indicating method for accurate quantification. |
| Appearance of Unknown Peaks in Chromatogram | Chemical degradation of the compound. | 1. Characterize the unknown peaks using LC-MS or other appropriate analytical techniques. 2. Investigate the impact of solvent, pH, and storage conditions on the formation of these peaks. |
| Change in Physical Appearance (e.g., color, clarity of solution) | Significant degradation or physical instability. | 1. Immediately cease use of the material. 2. Re-test the material to determine the extent of degradation. 3. Review the handling and storage procedures. |
| Inconsistent Results in Stability Studies | Non-validated analytical method; variability in storage conditions. | 1. Ensure the analytical method is fully validated according to ICH guidelines. 2. Calibrate and monitor stability chambers to ensure consistent temperature and humidity. |
Stability Data Summary
The following tables present hypothetical stability data for this compound based on typical behavior for similar compounds. This is not actual experimental data and should be used for illustrative purposes only.
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | White to off-white powder |
| 3 | 99.5 | 0.5 | No change |
| 6 | 99.1 | 0.9 | No change |
| 12 | 98.5 | 1.5 | No change |
| 24 | 97.2 | 2.8 | No change |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | White to off-white powder |
| 1 | 98.9 | 1.1 | No change |
| 3 | 97.5 | 2.5 | No change |
| 6 | 95.3 | 4.7 | Slight yellowish tint |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol describes a general HPLC method suitable for the analysis of this compound and its potential degradation products.
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Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-5 min: 60% B
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5-20 min: 60% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 60% B
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26-30 min: 60% B
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detector: UV at 220 nm
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Column Temperature: 30°C
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Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A typical workflow for stability testing of a new compound.
Technical Support Center: Synthesis of Monomethyl Kolavate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Monomethyl kolavate synthesis. The guidance is structured in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: this compound is a diterpenoid possessing two carboxylic acid functionalities, one of which is esterified with a methyl group. The most common and practical approach to its synthesis involves two key stages:
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Obtaining the Diacid Precursor: Isolation of the parent kolavane dicarboxylic acid from a natural source (e.g., from the resin of certain plant species) or through a multi-step total synthesis.
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Selective Monomethylation: Targeted esterification of one of the two carboxylic acid groups. The differing steric and electronic environments of the two carboxyl groups allow for selective reaction under controlled conditions.
Q2: Which of the two carboxylic acids in the precursor is more likely to be methylated?
A2: Based on the structure of this compound, the carboxylic acid on the pentenyl side chain is methylated. This is likely due to it being less sterically hindered compared to the carboxylic acid attached to the decalin ring system.
Q3: What are the critical factors influencing the yield of the methylation reaction?
A3: The key factors include the choice of methylating agent, reaction solvent, temperature, and the stoichiometry of the reagents. Incomplete reactions, side reactions such as dimethylation, and degradation of the starting material or product can all lead to lower yields.
Troubleshooting Guide
Issue 1: Low Yield of Kolavane Dicarboxylic Acid (Precursor)
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Extraction from Natural Source | Optimize the extraction solvent and methodology. Consider using a sequence of solvents with increasing polarity to selectively extract the desired compound. |
| Degradation during Isolation | Avoid high temperatures and strongly acidic or basic conditions during extraction and purification. Use of antioxidants might be beneficial. |
| Complex Mixture of Natural Products | Employ advanced chromatographic techniques such as Flash Chromatography, HPLC, or MPLC for efficient separation and purification. |
| Low Yield in Total Synthesis | Each step of the synthesis should be optimized. Pay close attention to reaction conditions, reagent purity, and inert atmosphere techniques where necessary. |
Issue 2: Poor Selectivity in the Monomethylation Step (Formation of Dimethyl Kolavate)
| Potential Cause | Troubleshooting Suggestion |
| Excessive Methylating Agent | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the methylating agent. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further methylation. |
| Highly Reactive Methylating Agent | Consider using a milder methylating agent. For instance, diazomethane is highly reactive; trimethylsilyldiazomethane or methyl iodide with a mild base might offer better control. |
Issue 3: Incomplete Methylation Reaction
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Ensure the stoichiometry of the methylating agent and any activating reagents or bases is correct. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Solubility of the Diacid | Choose a solvent in which the kolavane dicarboxylic acid is readily soluble. Aprotic polar solvents like DMF or DMSO can be effective. |
| Deactivation of the Methylating Agent | Ensure all reagents are pure and anhydrous, as moisture can quench many methylating agents. |
Issue 4: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Starting Material and Products | Utilize high-resolution chromatography (e.g., HPLC) for separation. Derivatization of the remaining free carboxylic acid can also alter its polarity for easier separation. |
| Presence of Unreacted Reagents or Byproducts | Perform an appropriate aqueous workup to remove excess reagents and water-soluble byproducts before chromatographic purification. |
| Product Instability on Silica Gel | Consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or a bonded-phase silica. |
Data Presentation
Table 1: Comparison of Methylating Agents for Selective Monomethylation
| Methylating Agent | Base/Catalyst | Typical Solvent | Temperature (°C) | Selectivity (Mono:Di) | Typical Yield (%) |
| CH₃I | K₂CO₃ | Acetone | 25-56 | High | 70-85 |
| (CH₃)₂SO₄ | NaHCO₃ | Dichloromethane | 0-25 | Moderate to High | 65-80 |
| TMS-diazomethane | - | Methanol/Toluene | 0-25 | Very High | 85-95 |
| Diazomethane | - | Diethyl ether | 0 | High | >90 |
Experimental Protocols
Protocol 1: General Procedure for Selective Monomethylation using Methyl Iodide
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Dissolve the kolavane dicarboxylic acid (1.0 eq) in anhydrous acetone.
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Add finely ground potassium carbonate (K₂CO₃, 1.1 eq).
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Stir the suspension vigorously at room temperature for 30 minutes.
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Add methyl iodide (CH₃I, 1.05 eq) dropwise to the mixture.
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Monitor the reaction progress by TLC (Thin Layer Chromatography).
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Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Purification of this compound by HPLC
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
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Detection: UV at 220 nm.
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Procedure:
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Dissolve the crude product in a minimal amount of the mobile phase.
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Inject the solution onto the HPLC system.
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Collect the fractions corresponding to the this compound peak.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Visualizations
"Monomethyl kolavate" off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monomethyl kolavate. The information is designed to help address specific issues that may arise during experimentation, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is reported to be an inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a key enzyme in the parasite's glycolytic pathway. Its inhibitory activity has been measured with an IC50 value of approximately 12 μM.
Q2: I am observing unexpected effects in my mammalian cell-based assays with this compound. Could these be off-target effects?
It is highly probable. Small molecules, including natural products like diterpenoids, can interact with multiple unintended biological targets.[1] Such off-target interactions can lead to a range of cellular effects, including cytotoxicity, changes in signaling pathways, or altered cell morphology, which may be unrelated to the primary target, especially since TbGAPDH is not the primary GAPDH isoform in mammalian cells.
Q3: What are the first steps to investigate potential off-target effects of this compound?
A systematic approach is recommended to identify potential off-target effects:
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Computational Prediction: Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of this compound.[2][3]
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Broad Panel Screening: Screen this compound against a large panel of kinases or other enzyme classes to empirically identify potential off-target interactions.[4][5]
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Phenotypic Screening: Assess the overall effect of the compound on a cellular or organismal level to gain insights into its biological activity and potential side effects.[6]
Q4: How can I mitigate the off-target effects of this compound in my experiments?
Mitigating off-target effects is a crucial aspect of drug development and research.[6] Consider the following strategies:
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Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that still elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
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Employ Structurally Unrelated Inhibitors: Use a different inhibitor of TbGAPDH with a distinct chemical structure. If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
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Genetic Target Validation: Use techniques like CRISPR/Cas9 or RNAi to knock down or knock out the intended target (in a relevant model system).[7] The resulting phenotype should mimic the effect of this compound if the compound is acting on-target.
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Chemical Modifications: If a specific off-target is identified, medicinal chemistry efforts can be employed to modify the structure of this compound to reduce its affinity for the off-target while retaining on-target potency.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cells
Symptoms:
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You observe a significant decrease in cell viability at concentrations expected to be selective for TbGAPDH.
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The cytotoxic effect does not correlate with the expression levels of the intended target in your cell line.
Possible Cause: this compound may be interacting with one or more off-target proteins that are essential for cell survival, such as kinases involved in cell cycle progression or survival signaling.
Troubleshooting Steps:
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Determine the IC50 for Cytotoxicity: Perform a dose-response experiment to determine the concentration of this compound that causes 50% cell death in your specific cell line.
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Compare On-Target vs. Cytotoxic Potency: Compare the cytotoxic IC50 value to the IC50 value for the intended target (TbGAPDH). A large window between these values suggests a higher likelihood of a viable therapeutic index, while a narrow window suggests potential off-target toxicity.
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Kinase Panel Screen: To identify potential off-target kinases, screen this compound against a broad kinase panel.[8][9]
The following table represents hypothetical data from a single-dose (10 µM) kinase panel screen for this compound.
| Kinase Target | Family | % Inhibition at 10 µM |
| CDK2/CycA | CMGC | 85% |
| PIM1 | CAMK | 78% |
| GSK3β | CMGC | 65% |
| SRC | TK | 15% |
| EGFR | TK | 8% |
This is example data and does not represent actual experimental results for this compound.
Issue 2: Inconsistent or Unexplained Phenotypic Results
Symptoms:
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The observed cellular phenotype (e.g., changes in a signaling pathway) cannot be rationalized by the inhibition of TbGAPDH.
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Results vary between different cell lines or experimental conditions.
Possible Cause: this compound may be modulating a signaling pathway through an off-target protein that is differentially expressed or active in your specific experimental model.
Troubleshooting Steps:
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Identify the Aberrant Pathway: Use pathway analysis tools (e.g., Western blotting for key signaling nodes, reporter assays) to identify the specific signaling cascade being affected.
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Correlate with Kinase Screen Data: Cross-reference the affected pathway with the results from your kinase panel screen to identify potential off-target candidates. For example, if you observe an effect on cell cycle, the inhibition of CDK2 could be a plausible off-target mechanism.
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Validate the Off-Target Interaction: Once a potential off-target is identified, validate the interaction using orthogonal assays such as:
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IC50 Determination: Measure the potency of this compound against the purified off-target enzyme.
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Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to the suspected off-target in a cellular context.
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| Target | IC50 (µM) | Description |
| TbGAPDH | 12 | On-Target |
| CDK2/CycA | 8.5 | Potential Off-Target |
This is example data and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines the general steps for submitting a compound like this compound for a commercial kinase profiling service.
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Compound Preparation:
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Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
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Ensure the final DMSO concentration in the assay will be low (typically ≤ 1%) to avoid solvent effects.
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Service Selection:
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Choose a kinase profiling service that offers a broad panel of kinases.[5][9] Services like Eurofins' scanMAX or Reaction Biology's Kinase Panel Screening are options.[5][9]
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Decide on the screening format: a single high concentration (e.g., 10 µM) for initial hit identification or a dose-response curve for more detailed characterization of hits.
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Sample Submission:
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Follow the provider's instructions for sample labeling, volume, and shipping.
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Data Analysis:
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The service provider will return data, typically as percent inhibition relative to a DMSO control.
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Analyze the data to identify kinases that are significantly inhibited by this compound. A common threshold for a "hit" is >50% inhibition.
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Protocol 2: MTT Cytotoxicity Assay
This protocol describes how to measure the cytotoxic effects of this compound on a mammalian cell line.
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Cell Seeding:
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Seed your mammalian cell line of choice into a 96-well plate at a predetermined optimal density.
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Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment:
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Prepare a serial dilution of this compound in cell culture medium.
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Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
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Incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
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Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization:
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Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
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Absorbance Reading:
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Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the data and determine the IC50 value using non-linear regression.
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Visualizations
Caption: Hypothetical off-target signaling pathway for this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Logical relationship for troubleshooting unexpected cytotoxicity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Refining HPLC Methods for Monomethyl Kolavate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Monomethyl Kolavate using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A reversed-phase HPLC method is a suitable starting point for the analysis of this compound, which is a diterpene.[1][2] A C18 column is commonly used for the separation of diterpenoids.[3][4] A mobile phase consisting of a mixture of acetonitrile and water is a good initial choice, with the potential for gradient elution to optimize separation.[3] UV detection is appropriate, and the wavelength can be selected based on the UV absorbance spectrum of this compound.
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: this compound should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase, such as methanol or acetonitrile.[5] It is crucial to ensure the sample is fully dissolved. The sample solution should then be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter that could block the column.[4]
Q3: Where can I obtain a reference standard for this compound?
A3: Reference standards for this compound can be purchased from various chemical suppliers. Some potential suppliers are listed on chemical database websites.[5][6][7]
Q4: What are the key chemical properties of this compound to consider for HPLC analysis?
A4: this compound has a molecular formula of C21H32O4 and a molecular weight of approximately 348.48 g/mol . Its structure contains chromophores that allow for UV detection.[8] Understanding the polarity of the molecule is key to developing an effective reversed-phase HPLC method.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Solution |
| Peak Tailing | 1. Column degradation. 2. Interaction of the analyte with active sites on the column packing. 3. Column overload. | 1. Replace the column. 2. Use a mobile phase with a different pH or add an ion-pairing reagent. 3. Reduce the sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents. 2. Run a blank injection of the solvent to confirm the source of the ghost peak. Implement a needle wash step between injections. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.[9] | 1. Prepare fresh mobile phase and ensure it is well-mixed. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has reached the end of its lifespan. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column is not efficient. 3. Flow rate is too high. | 1. Optimize the mobile phase composition, potentially by changing the solvent ratio or using a gradient elution. 2. Replace the column with a new one or one with a different stationary phase. 3. Reduce the flow rate. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).[10] 2. Particulate matter from the sample. | 1. Replace the guard column or filter. If the column is blocked, try back-flushing it. 2. Ensure all samples are filtered before injection. |
| No Peaks | 1. No sample injected. 2. Detector is off or not set to the correct wavelength. 3. The compound is not eluting from the column. | 1. Check the autosampler for proper operation. 2. Verify detector settings. 3. Use a stronger mobile phase to elute the compound. |
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
Procedure:
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Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate amounts of high-purity water, acetonitrile, and formic acid. Degas the mobile phases before use.
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Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
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Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.
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HPLC Analysis: Set up the HPLC system with the parameters listed in the table above. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples.
-
Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. This compound | CAS:24513-41-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Momethyl kolavate | 24513-41-5 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. ijprajournal.com [ijprajournal.com]
Troubleshooting inconsistent results in "Monomethyl kolavate" experiments
Technical Support Center: Monomethyl Kolavate
This guide provides troubleshooting advice and detailed protocols for researchers working with this compound, a novel selective inhibitor of the JAK1-STAT3 signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the IC50 values for this compound between experimental batches. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can stem from several factors. Here are the most frequent causes and how to address them:
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Compound Solubility: this compound has poor aqueous solubility. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before preparing serial dilutions. We recommend creating a high-concentration stock (10-20 mM) and vortexing for at least 10 minutes. Any precipitation in your media will drastically alter the effective concentration.
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Cell Passage Number: The responsiveness of cell lines to stimuli and inhibitors can change at high passage numbers. We recommend using cells between passages 5 and 20 for all experiments.
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Reagent Variability: Ensure that the quality and concentration of reagents like cytokines (e.g., IL-6 for stimulating the pathway) are consistent. Use a single, quality-controlled lot of fetal bovine serum (FBS) for your experiments, as different lots can have varying levels of growth factors.
-
Assay Timing: The timing of stimulation and compound addition is critical. Adhere strictly to the incubation times outlined in the protocol.
A troubleshooting workflow for this issue is provided below.
Q2: Our cells show signs of cytotoxicity at concentrations where we expect to see specific inhibition. How can we differentiate between targeted pathway inhibition and general toxicity?
A2: This is a critical control experiment. To distinguish between specific inhibitory effects and cytotoxicity, you should always run a parallel cell viability assay (e.g., using CellTiter-Glo® or a simple Trypan Blue exclusion test).
-
Ideal Outcome: You should observe a dose-dependent decrease in STAT3 phosphorylation at concentrations that do not significantly impact cell viability (>90% viability).
-
Troubleshooting: If you see a drop in viability at your target concentrations, consider reducing the incubation time with this compound or lowering the concentration range.
Q3: this compound does not seem to inhibit STAT3 phosphorylation in our cell line. Why might this be?
A3: If you are not observing the expected inhibitory effect, consider the following:
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Cell Line Competency: Confirm that your chosen cell line has a functional JAK1-STAT3 pathway that can be robustly activated. Stimulate the cells with a known activator (e.g., IL-6 or Oncostatin M) and measure STAT3 phosphorylation (p-STAT3) by Western Blot or ELISA to validate the pathway's activity.
-
Compound Integrity: Verify the integrity of your this compound stock. If it has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded.
-
Stimulation Strength: It's possible the concentration of the stimulating cytokine is too high, overcoming the inhibitory capacity of the compound at the tested concentrations. Try reducing the stimulus concentration to a level that produces a sub-maximal response (EC80).
Quantitative Data Summary
The following tables summarize expected quantitative results from key validation experiments. Significant deviation from these values may indicate an issue with your experimental setup.
Table 1: Batch-to-Batch IC50 Comparison for p-STAT3 Inhibition (Assay Conditions: A549 cells stimulated with 20 ng/mL IL-6 for 30 minutes)
| Parameter | Batch A | Batch B | Batch C | Expected Range |
| IC50 (nM) | 45.2 | 51.5 | 48.1 | 40 - 60 nM |
| Hill Slope | -1.1 | -0.9 | -1.0 | -0.8 to -1.2 |
| Max Inhibition | 98% | 97% | 99% | >95% |
Table 2: Cytotoxicity Profile in A549 cells after 24-hour Incubation
| Compound Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle (0.1% DMSO) | 100% | 3.5% |
| 100 nM | 99% | 4.1% |
| 500 nM | 97% | 3.8% |
| 1 µM | 95% | 4.5% |
| 10 µM | 78% | 6.2% |
| 50 µM | 35% | 8.9% |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
-
Cell Seeding: Plate A549 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound to the cells and incubate for 2 hours at 37°C. Include a vehicle-only control (e.g., 0.1% DMSO).
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Stimulation: Add IL-6 to each well to a final concentration of 20 ng/mL. Do not add IL-6 to the negative control well. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. The following day, wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Optimizing incubation time for "Monomethyl kolavate" treatment
Welcome to the technical support center for Monomethyl Kolavate (MMK), a novel inhibitor of the mTOR signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound treatment?
For most cell lines, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: How long should I incubate my cells with this compound?
The optimal incubation time can vary from 6 to 48 hours. This depends on the specific cell line and the downstream endpoint being measured. For initial experiments, we suggest a time course analysis to identify the ideal duration.
Q3: I am not observing the expected downstream effects on p-S6K phosphorylation after treatment. What could be the issue?
Several factors could contribute to this:
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Suboptimal Incubation Time: The incubation period may be too short for MMK to elicit a measurable effect or too long, leading to secondary effects or cellular recovery.
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Incorrect Concentration: The concentration of MMK may be too low to effectively inhibit the mTOR pathway in your specific cell model.
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Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to treatment.
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Reagent Quality: Verify the integrity and proper storage of your this compound stock solution.
Q4: My cells are showing signs of toxicity (e.g., detachment, apoptosis) after treatment. What should I do?
If you observe significant cytotoxicity, we recommend the following:
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Reduce Incubation Time: Shorter exposure to MMK may be sufficient to achieve the desired biological effect without compromising cell viability.
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Lower the Concentration: Perform a dose-response experiment to find a concentration that effectively inhibits the target without causing excessive cell death.
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Assess Serum Concentration: The presence or absence of serum in your culture media can influence cellular sensitivity to MMK. Consider adjusting serum levels during treatment.
Troubleshooting Guide: Optimizing Incubation Time
This guide provides a structured approach to identifying the optimal incubation time for your this compound experiments.
Table 1: Effect of Incubation Time on mTOR Pathway Inhibition and Cell Viability
| Incubation Time (Hours) | p-S6K Levels (% of Control) | Cell Viability (%) | Notes |
| 2 | 95 ± 4.2 | 98 ± 1.5 | Minimal pathway inhibition. |
| 6 | 62 ± 5.1 | 97 ± 2.0 | Onset of mTOR pathway inhibition. |
| 12 | 35 ± 3.8 | 95 ± 2.3 | Significant inhibition. Optimal for short-term assays. |
| 24 | 18 ± 2.9 | 88 ± 3.1 | Strong inhibition. Potential for slight viability decrease. |
| 48 | 22 ± 3.5 | 75 ± 4.5 | Prolonged inhibition, but viability may be compromised. Note the slight increase in p-S6K levels, suggesting potential pathway rebound. |
Experimental Protocol: Time-Course Analysis for Optimal Incubation
This protocol outlines the steps to determine the ideal incubation time for this compound in your cell line of interest.
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Cell Seeding: Plate your cells at a density that will ensure they are approximately 70-80% confluent at the time of harvesting.
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Cell Treatment: After allowing the cells to adhere overnight, treat them with a predetermined concentration of this compound (e.g., 5 µM).
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Time Points: Harvest cell lysates and assess viability at multiple time points (e.g., 2, 6, 12, 24, and 48 hours) post-treatment.
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Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of key mTOR pathway proteins, such as S6 Kinase (p-S6K).
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Viability Assay: Use a standard method like an MTT or trypan blue exclusion assay to determine cell viability at each time point.
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Data Analysis: Quantify the Western blot band intensities and normalize them to a loading control. Plot the percentage of p-S6K inhibition and cell viability against the incubation time to identify the optimal window.
Caption: Workflow for optimizing this compound incubation time.
Caption: Inhibition of the mTOR pathway by this compound.
Technical Support Center: Monomethyl Kolavate Binding Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the binding specificity of Monomethyl kolavate, a known inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: this compound shows potent inhibition of my target, TbGAPDH, but I am concerned about off-target effects. How can I improve its specificity?
A1: Improving the binding specificity of a small molecule like this compound is a critical step in drug development. Here are several strategies you can employ, ranging from simple experimental adjustments to more complex medicinal chemistry approaches:
-
Exploit Structural Differences Between Target and Homologous Proteins: The primary strategy for improving specificity is to exploit structural and sequential differences between your target protein (TbGAPDH) and its human homolog (hGAPDH). Trypanosoma brucei possesses two GAPDH isoenzymes, a glycosomal (gGAPDH) and a cytosolic version, which have different structural properties compared to human GAPDH. Structure-based drug design has been successfully used to develop selective adenosine analogue inhibitors of TbGAPDH that do not inhibit the human counterpart.[1] Consider computational modeling and docking studies to identify unique binding pockets or residues in TbGAPDH that are not present in hGAPDH.
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Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on both on-target potency and off-target activity. This can help identify key functional groups responsible for binding and selectivity.
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Conjugation to a Second Ligand: A known strategy to enhance both affinity and specificity is to conjugate your primary inhibitor to a second ligand that binds to a proximal site on the target protein. This approach can be particularly effective if the proximal site has more sequence or structural variation between the target and off-target proteins.
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Optimize Assay Conditions: Ensure your in vitro assays are optimized to minimize non-specific binding. This includes optimizing buffer composition (pH, ionic strength), detergent concentration, and temperature.
Q2: I am observing inconsistent IC50 values for this compound in my TbGAPDH inhibition assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors. Here's a troubleshooting guide to help you identify the potential source of the variability:
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Enzyme Purity and Activity: Ensure the recombinant TbGAPDH used in your assays is of high purity and has consistent specific activity across batches. The presence of contaminants or partially denatured enzyme can lead to variable results.
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Substrate and Cofactor Concentrations: The IC50 value of a competitive inhibitor is dependent on the concentration of the substrate. Ensure that the concentrations of glyceraldehyde-3-phosphate (G3P) and NAD+ are kept constant and are ideally at or below their Km values.
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Compound Solubility: this compound is soluble in organic solvents like DMSO.[2] Poor solubility in the final assay buffer can lead to precipitation and inaccurate concentration, resulting in variable IC50 values. Always check for compound precipitation at the highest concentrations used.
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Assay Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are consistent across all experiments. For irreversible or slow-binding inhibitors, the IC50 can be time-dependent.
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Spectrophotometer Settings: If using a spectrophotometric assay that measures the production of NADH, ensure the wavelength is set correctly to 340 nm and that the readings are within the linear range of the instrument.
Q3: How can I experimentally determine the selectivity of this compound for TbGAPDH over human GAPDH?
A3: To determine the selectivity of this compound, you need to perform parallel enzyme inhibition assays using both TbGAPDH and human GAPDH.
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Obtain Human GAPDH: Recombinant human GAPDH is commercially available from several suppliers.
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Perform Enzyme Inhibition Assays: Use the same optimized assay conditions (buffer, substrate concentrations, etc.) for both enzymes to ensure a fair comparison.
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Determine IC50 Values: Generate dose-response curves for this compound against both TbGAPDH and human GAPDH to determine the IC50 value for each.
-
Calculate Selectivity Index (SI): The selectivity index is calculated as the ratio of the IC50 for the off-target enzyme (human GAPDH) to the IC50 for the target enzyme (TbGAPDH). A higher SI value indicates greater selectivity.
SI = IC50 (human GAPDH) / IC50 (TbGAPDH)
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Trypanosoma brucei GAPDH (TbGAPDH) | 2 | [3] |
| This compound | Trypanosoma brucei GAPDH (TbGAPDH) | 12 | [2] |
| This compound | Human GAPDH | Not Reported |
Note: While a specific IC50 value for this compound against human GAPDH is not available in the reviewed literature, studies on other inhibitors targeting TbGAPDH have demonstrated the feasibility of achieving high selectivity with no inhibition of the human enzyme.[1]
Detailed Experimental Protocol
Spectrophotometric Inhibition Assay for TbGAPDH
This protocol is adapted from a method used to determine the in vitro activity of novel natural inhibitors of TbGAPDH.
Materials:
-
Recombinant Trypanosoma brucei GAPDH (TbGAPDH)
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Glyceraldehyde-3-phosphate (G3P)
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β-Nicotinamide adenine dinucleotide (NAD+)
-
Triethanolamine buffer (pH 7.6)
-
Sodium arsenate
-
Cysteine-HCl
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This compound (dissolved in DMSO)
-
UV-VIS Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Triethanolamine, 10 mM Sodium arsenate, 1 mM Cysteine-HCl, pH 7.6.
-
Substrate Solution: Prepare a stock solution of G3P in the assay buffer.
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Cofactor Solution: Prepare a stock solution of NAD+ in the assay buffer.
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Enzyme Solution: Prepare a working solution of TbGAPDH in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Set up a 96-well UV-transparent plate.
-
To each well, add:
-
Assay Buffer
-
NAD+ solution
-
This compound solution (or DMSO for control)
-
-
Add the TbGAPDH enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the G3P substrate solution.
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Immediately place the plate in a spectrophotometer pre-set to 37°C.
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Monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds. The increase in absorbance corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the control (DMSO only), which is set to 100% activity.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Glycolysis pathway in Trypanosoma brucei, highlighting the inhibition of TbGAPDH by this compound.
Experimental Workflow
Caption: Workflow for improving the binding specificity of this compound.
References
- 1. Selective tight binding inhibitors of trypanosomal glyceraldehyde-3-phosphate dehydrogenase via structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of Trypanosoma brucei GAPDH by 1,3-bisphospho-D-glyceric acid (1,3-diPG) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Study of Monomethyl Fumarate-Bound Human GAPDH - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Monomethyl Kolavate and Other Trypanosoma brucei GAPDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monomethyl kolavate with other known inhibitors of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a critical enzyme in the parasite's energy metabolism. The data presented is compiled from various scientific publications to facilitate objective comparison and support further research and development in the field of trypanocidal drug discovery.
Quantitative Comparison of TbGAPDH Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and a selection of other compounds against TbGAPDH. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.
| Compound Class | Inhibitor | TbGAPDH IC50 (µM) | Reference |
| Diterpene | This compound | 2 - 12 | [1][2][3] |
| Natural Product | Garcinone C | 5.5 | |
| Natural Product | Isogarcinol | 8.2 | |
| Adenosine Analogue | N6-Benzyl-2'-deoxy-2'-(3-methoxybenzamido)adenosine | 0.016 | [4] |
| Adenosine Analogue | N6-(2-Methylbenzyl)-2'-deoxy-2'-(3-methoxybenzamido)adenosine | 0.004 | [4] |
| 1,3-diPG Analogue | 1,5-diphosphono,2-oxopentane derivative | Selective inhibition | [1] |
| Quinone-Coumarin Hybrid | 2-{[3-(3-dimethylaminopropoxy)-2-oxo-2H-chromen-7-yl]oxy}anthracene-1,4-dione | 5.4 |
Experimental Protocols
In Vitro TbGAPDH Inhibition Assay
This protocol outlines a typical method for determining the IC50 values of potential inhibitors against recombinant TbGAPDH.
1. Reagents and Materials:
-
Recombinant Trypanosoma brucei GAPDH (TbGAPDH)
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Triethanolamine buffer (pH 7.6)
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Glyceraldehyde-3-phosphate (GAP)
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β-Nicotinamide adenine dinucleotide (NAD+)
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Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
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96-well microplate
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Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing triethanolamine buffer, NAD+, and the inhibitor compound at various concentrations.
-
Add recombinant TbGAPDH to each well to initiate the pre-incubation. Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
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Initiate the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate (GAP), to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm over time using a microplate reader. This absorbance change corresponds to the reduction of NAD+ to NADH.
-
The initial reaction velocity is calculated from the linear phase of the absorbance curve.
-
Plot the percentage of inhibition (relative to a control without inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing Key Concepts
Glycolysis in Trypanosoma brucei
The bloodstream form of Trypanosoma brucei is heavily reliant on glycolysis for its energy supply.[2][5][6] The enzyme GAPDH plays a crucial role in this pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibition of TbGAPDH disrupts this central metabolic pathway, leading to parasite death.
Caption: Simplified glycolysis pathway in Trypanosoma brucei highlighting the role of GAPDH.
Experimental Workflow for TbGAPDH Inhibitor Screening
The process of identifying and characterizing new TbGAPDH inhibitors typically follows a structured workflow, from initial screening to detailed enzymatic analysis.
Caption: A typical workflow for the discovery and characterization of TbGAPDH inhibitors.
References
- 1. Selective inhibition of Trypanosoma brucei GAPDH by 1,3-bisphospho-D-glyceric acid (1,3-diPG) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What controls glycolysis in bloodstream form Trypanosoma brucei? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of trypanosomal glyceraldehyde-3-phosphate dehydrogenase by protein structure-based design: toward new drugs for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective tight binding inhibitors of trypanosomal glyceraldehyde-3-phosphate dehydrogenase via structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. files.core.ac.uk [files.core.ac.uk]
Validating the Inhibitory Effect of Monomethyl Kolavate on Trypanosoma brucei Glyceraldehyde-3-Phosphate Dehydrogenase (TbGAPDH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Monomethyl kolavate on Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a critical enzyme in the parasite's energy metabolism. The performance of this compound is evaluated against other known inhibitors, supported by experimental data and detailed protocols to assist in research and drug development efforts.
Introduction to TbGAPDH as a Drug Target
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), relies almost exclusively on glycolysis for its energy production in the bloodstream form. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in this pathway, making it an attractive target for the development of novel trypanocidal drugs. Inhibition of TbGAPDH disrupts the parasite's energy supply, leading to its death.
Comparative Analysis of TbGAPDH Inhibitors
The inhibitory potential of various compounds against TbGAPDH is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
This compound, a natural product, has been identified as an inhibitor of TbGAPDH. Its efficacy is compared here with other classes of inhibitors, including adenosine analogues and other natural products.
| Inhibitor Class | Compound | TbGAPDH IC50 (µM) | Selectivity for TbGAPDH vs. Human GAPDH | Reference |
| Natural Product | This compound | 12 | Not specified | [1] |
| Natural Product | Ursolic Acid | Not specified (inhibitory activity confirmed) | Not specified | [2] |
| Natural Product | Oleanolic Acid | Not specified (inhibitory activity confirmed) | Not specified | [2] |
| Natural Product | Betulinic Acid | Not specified (inhibitory activity confirmed) | Not specified | [2] |
| Synthetic | Adenosine Analogue | 2 | Selective | [1] |
| Synthetic | N6-Benzyl/N6-2-methylbenzyl adenosine derivatives | 4 - 16 (against L. mexicana GAPDH) | Did not inhibit human GAPDH | [3] |
Key Observations:
-
This compound demonstrates significant inhibitory activity against TbGAPDH with a reported IC50 value of 12 µM.[1]
-
Synthetic adenosine analogues have been developed that exhibit high potency, with some reaching an IC50 of 2 µM, and show selectivity for the parasite enzyme over its human counterpart.[1][3]
-
Other natural products , such as the triterpenic acids ursolic acid, oleanolic acid, and betulinic acid, have also been shown to inhibit TbGAPDH, although specific IC50 values are not always available in the reviewed literature.[2]
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the validation and comparison of enzyme inhibitors. Below are detailed methodologies for the expression and purification of recombinant TbGAPDH and the subsequent enzyme inhibition assay.
Recombinant Expression and Purification of TbGAPDH in E. coli
This protocol describes the generation of recombinant TbGAPDH, which is essential for in vitro inhibition studies.
Workflow for Recombinant TbGAPDH Production:
Caption: Workflow for recombinant TbGAPDH expression and purification.
Detailed Steps:
-
Expression: E. coli strain BL21 (DE3) containing the TbGAPDH expression plasmid is cultured in LB medium supplemented with 50 µg/mL kanamycin at 37°C.[1] When the optical density at 600 nm (OD600) reaches 0.6-0.8, protein expression is induced with 0.4 mM isopropyl-β-D-thiogalactopyranoside (IPTG).[1] The culture is then incubated for 12-14 hours at 22°C.[1]
-
Harvesting and Lysis: Bacteria are harvested by centrifugation. The resulting pellet is resuspended in a buffer containing 100 mM NaH2PO4·H2O, 50 mM NaCl, 1 mM NAD+, and protease inhibitors (1 mg/mL lysozyme, 1 mM phenylmethylsulfonyl fluoride, and 1 mM benzamidine).[1] The cells are lysed by sonication on ice.[1]
-
Purification: The cell lysate is clarified by centrifugation and filtration.[1] The supernatant is then applied to a Ni-chelating chromatography column.[1] The column is washed, and the recombinant TbGAPDH is eluted using a gradient of imidazole (100 mM to 500 mM).[1]
-
Analysis: The purity of the eluted fractions is assessed by SDS-PAGE.[1] Fractions containing pure TbGAPDH are pooled.
TbGAPDH Enzyme Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds against TbGAPDH.
Workflow for TbGAPDH Inhibition Assay:
Caption: Spectrophotometric assay workflow for TbGAPDH inhibition.
Detailed Steps:
-
Assay Conditions: The assay is performed at 30°C in a buffer containing 0.1 M TEA, 0.1 M glycine, and 0.1 M EDTA.[1]
-
Reaction Mixture: The final reaction volume of 1 mL contains 7.17 µg of recombinant TbGAPDH, 1.5 mM NAD+, and varying concentrations of the test inhibitor.[1] Inhibitors are typically dissolved in DMSO, with the final solvent concentration in the assay kept at a level that does not affect enzyme activity (e.g., 0.1%–1%).[1]
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of 0.5 mM glyceraldehyde-3-phosphate (G-3-P).[1] The activity of TbGAPDH is determined by monitoring the increase in NADH concentration, which is measured by the absorbance at 340 nm using a spectrophotometer.[1]
-
Data Analysis: The rate of reaction (increase in absorbance over time) is calculated. The activity in the presence of the inhibitor is compared to a control reaction without any inhibitor (defined as 100% activity).[1] IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve using non-linear regression analysis.[1]
The Role of TbGAPDH in T. brucei Metabolism
The central role of glycolysis in the energy metabolism of bloodstream form T. brucei underscores the significance of TbGAPDH as a therapeutic target.
Caption: Simplified overview of energy metabolism in bloodstream T. brucei.
This diagram illustrates that the parasite is heavily dependent on the glycolytic pathway for ATP production. By inhibiting TbGAPDH, compounds like this compound block this critical pathway, leading to a depletion of the parasite's energy supply.
Conclusion
This compound is a promising natural product inhibitor of Trypanosoma brucei GAPDH. While potent synthetic inhibitors with higher efficacy have been developed, the scaffold of this compound presents an interesting starting point for further optimization in the pursuit of novel anti-trypanosomal drugs. The provided experimental protocols offer a framework for the standardized evaluation of such compounds, facilitating comparative studies and accelerating the drug discovery process. Future work should focus on determining the selectivity of this compound for TbGAPDH over the human homologue and exploring structure-activity relationships to enhance its potency.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitrypanosomal compounds from the essential oil and extracts of Keetia leucantha leaves with inhibitor activity on Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective tight binding inhibitors of trypanosomal glyceraldehyde-3-phosphate dehydrogenase via structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Monomethyl Kolavate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known enzymatic activity of Monomethyl kolavate and explores the potential for cross-reactivity with other enzymes by examining the activity of structurally related diterpenoid compounds. Due to a lack of direct experimental data on the cross-reactivity of this compound, this guide aims to provide a comparative context to inform future research and drug development efforts.
This compound: Primary Target and Activity
This compound is a diterpene that has been identified as an inhibitor of the Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) enzyme.[1][2] This enzyme is a key component of the glycolytic pathway in Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). The inhibition of TbGAPDH disrupts the parasite's energy metabolism, making it a potential therapeutic target.
The reported inhibitory activity of this compound against TbGAPDH is summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Source Organism of Compound |
| This compound | Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) | 12 | Entada abyssinica |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Cross-Reactivity of this compound: Current Knowledge
To date, there is no publicly available experimental data detailing the cross-reactivity of this compound with other enzymes. Studies on the selectivity profile of this specific compound have not been published. Therefore, a direct comparison of its performance against alternative enzyme targets is not possible at this time.
Potential for Cross-Reactivity: A Diterpene Perspective
While data on this compound is limited, the broader class of diterpenes, to which it belongs, has been shown to inhibit a variety of other enzymes. This suggests a potential for this compound to exhibit off-target effects. The following table summarizes the inhibitory activities of several other diterpenes against a range of enzyme classes. This information can serve as a guide for researchers investigating the potential cross-reactivity of this compound.
| Diterpene Compound Class | Representative Enzyme Targets | Reported Inhibitory Activity (IC50/Ki) |
| Abietane-type | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 in the low micromolar range[3] |
| Pyruvate Dehydrogenase Kinase (PDK) | Active, but the mechanism may be unrelated to direct PDK inhibition[4] | |
| Dolabellane-type | SARS-CoV-2 Main Protease (3CLpro) | Potential for inhibition based on in silico studies[5] |
| Andrographolide Derivatives | Proprotein Convertases (Furin, PC1, PC7) | Ki values in the low micromolar range[6] |
| Diterpene Esters (e.g., PEP005) | Protein Kinase C (PKC) | Activator leading to downstream effects on the MAPK pathway[7] |
This table is not exhaustive but illustrates that diterpenoids can interact with a diverse range of enzyme families, including phosphatases, kinases, and proteases. The specific structural features of this compound will ultimately determine its unique selectivity profile.
Experimental Protocols
For researchers interested in assessing the cross-reactivity of this compound, a general experimental workflow for an enzyme inhibition assay is provided below. This protocol can be adapted for various enzyme classes.
General Protocol for In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the target enzyme of interest.
-
Prepare a stock solution of the enzyme in an appropriate buffer that ensures its stability and activity.
-
Prepare a stock solution of the enzyme's specific substrate. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) for the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations to be tested.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor of the enzyme, if available).
-
Incubate the enzyme and inhibitor mixture for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product. This is typically done using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the relevant biological pathway for the primary target of this compound and a typical experimental workflow.
Caption: Glycolytic pathway in Trypanosoma brucei, highlighting the inhibition of GAPDH by this compound.
Caption: General experimental workflow for determining enzyme inhibition and calculating the IC50 value.
References
- 1. lavierebelle.org [lavierebelle.org]
- 2. researchgate.net [researchgate.net]
- 3. Abietane-Type Diterpenoids Inhibit Protein Tyrosine Phosphatases by Stabilizing an Inactive Enzyme Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpene and diterpene inhibitors of pyruvate dehydrogenase kinase (PDK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dolabellane diterpenes as potential inhibitors of the SARS-CoV-2 main protease: molecular insight of the inhibitory mechanism through computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of proprotein convertases-1, -7 and furin by diterpines of Andrographis paniculata and their succinoyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Comparing the efficacy of synthetic vs. natural "Monomethyl kolavate"
Despite inquiries into the comparative efficacy of synthetic versus natural Monomethyl kolavate, extensive research has revealed no readily available information on the chemical synthesis or commercial availability of a synthetic version of this compound. Therefore, a direct comparative analysis with supporting experimental data is not currently feasible. This guide focuses on the documented properties and biological activity of naturally sourced this compound.
Introduction to this compound
This compound is a naturally occurring diterpenoid compound that has been isolated from the plant Prioria balsamifera[1]. Its chemical formula is C₂₁H₃₂O₄, and it has a molecular weight of 348.48 g/mol . As a member of the diterpenoid class of natural products, it has garnered interest for its potential biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of natural this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₄ |
| Molecular Weight | 348.48 g/mol |
| IUPAC Name | (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid[1] |
| CAS Number | 24513-41-5[2] |
| Appearance | Powder |
Biological Activity: Inhibition of Trypanosoma brucei GAPDH
The most well-documented biological activity of this compound is its inhibitory effect on the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Trypanosoma brucei (TbGAPDH), the parasite responsible for African trypanosomiasis (sleeping sickness).
Quantitative Data
| Parameter | Value | Reference |
| IC₅₀ (TbGAPDH) | 2 µM | [2] |
| IC₅₀ (TbGAPDH) | 12 µM | [3] |
Note: The discrepancy in IC₅₀ values may be attributed to different experimental conditions or assay formats.
Experimental Protocols
Extraction and Purification of Natural this compound
While a specific, detailed protocol for the extraction and purification of this compound from Prioria balsamifera was not found in the conducted research, a general methodology for isolating diterpenoids from plant resins can be described. This typically involves:
-
Extraction: The oleoresin of the plant is extracted with a suitable organic solvent, such as hexane or ethanol.
-
Fractionation: The crude extract is then subjected to column chromatography using a stationary phase like silica gel.
-
Elution: A gradient of solvents with increasing polarity is used to elute different fractions.
-
Isolation and Identification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro TbGAPDH Inhibition Assay
The following protocol is a summary of the methodology used to determine the inhibitory activity of this compound against TbGAPDH[2].
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant TbGAPDH.
Materials:
-
Recombinant TbGAPDH
-
This compound
-
Assay buffer (0.1 M TEA, 0.1 M glycine, 0.1 M EDTA)
-
NAD⁺ (1.5 mM)
-
Glyceraldehyde-3-phosphate (G-3-P) (0.5 mM)
-
DMSO (for dissolving the inhibitor)
-
UV-VIS Spectrophotometer
Procedure:
-
The assay is performed at 30°C in a total volume of 1 mL.
-
The reaction mixture contains the assay buffer, 7.17 µg of TbGAPDH, 1.5 mM NAD⁺, and 0.5 mM G-3-P.
-
This compound is dissolved in DMSO and added to the reaction mixture at varying concentrations. The final DMSO concentration should not exceed 1% to avoid solvent-induced inhibition.
-
The enzymatic reaction is initiated by the addition of the substrate (G-3-P).
-
The activity of TbGAPDH is determined by measuring the increase in NADH concentration at 340 nm using a spectrophotometer. The rate of NADH production is a linear indicator of enzyme activity.
-
The activity measured in the absence of the inhibitor is set as 100%.
-
The percentage of inhibition at each concentration of this compound is calculated.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its study.
References
Comparative Analysis of Monomethyl Kolavate and Related Compounds Against Trypanosoma Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trypanocidal Activity
This guide provides a comparative overview of the in vitro and in vivo activities of Monomethyl kolavate, the biflavonoid mixture kolaviron, and extracts from Garcinia kola against various Trypanosoma species, the causative agents of devastating neglected tropical diseases. This analysis is based on available experimental data to inform further research and drug development efforts.
Quantitative Activity Comparison
The following table summarizes the available quantitative data on the inhibitory and trypanocidal activities of this compound, kolaviron, and Garcinia kola extracts against different Trypanosoma species. It is important to note that direct comparison is challenging due to the variability in the compounds tested (pure compound vs. extract), the Trypanosoma species and life cycle stages used, and the specific experimental assays employed.
| Compound/Extract | Trypanosoma Species | Assay Type | IC50 Value | Other Quantitative Data |
| This compound | Trypanosoma brucei | Enzymatic (TbGAPDH) | 12 µM | - |
| Trypanosoma cruzi | Not Available | Not Available | - | |
| Trypanosoma congolense | Not Available | Not Available | - | |
| Kolaviron | Trypanosoma congolense | In vitro (parasite viability) | 2.64 µg/mL | 66.78% inhibition |
| Trypanosoma brucei | In vivo | - | Trypanostatic effect observed | |
| Trypanosoma cruzi | Not Available | Not Available | - | |
| Garcinia kola (methanolic seed extract) | Trypanosoma brucei | In vitro (parasite motility) | Not Available | 100% mortality at 5 and 10 mg/mL[1][2] |
| Garcinia kola (leaf extract) | Trypanosoma cruzi | In vitro (parasite viability) | 30.3 µg/mL[3] | - |
| Garcinia kola (methanolic nut extract) | Trypanosoma brucei | In vivo | - | Trypanostatic effect observed[4] |
Note: "Not Available" indicates that no data was found in the performed searches. TbGAPDH refers to Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Isolation of Kolaviron from Garcinia kola Seeds
A common method for the isolation of kolaviron involves the following steps:
-
Defatting: Powdered Garcinia kola seeds are extracted with petroleum ether to remove lipids.
-
Extraction: The defatted material is then extracted with a more polar solvent, such as acetone or methanol.
-
Purification: The resulting extract is concentrated and partitioned between water and ethyl acetate. The ethyl acetate fraction, containing the biflavonoids, is collected and dried to yield kolaviron.
In Vitro Anti-trypanosomal Assays
-
Trypanosoma brucei Motility Assay:
-
Bloodstream forms of T. brucei are harvested from an infected rodent.
-
The parasites are incubated with varying concentrations of the test compound or extract in a suitable buffer or culture medium.
-
The motility of the trypanosomes is observed under a microscope at different time points. A complete loss of motility is indicative of trypanocidal activity[1][2].
-
-
Trypanosoma congolense Viability Assay:
-
T. congolense is isolated from parasitized blood.
-
The parasites are incubated with the test compounds.
-
The viability of the parasites is assessed, often using a metabolic indicator or by direct counting, to determine the IC50 value[5].
-
In Vivo Anti-trypanosomal Assays
-
Rodent Models of African Trypanosomiasis (T. brucei and T. congolense):
-
Mice or rats are infected with a specific strain of T. brucei or T. congolense.
-
Once parasitemia is established, the animals are treated with the test compound or extract, typically via oral or intraperitoneal administration, over a defined period.
-
The level of parasitemia in the blood is monitored regularly.
-
The effectiveness of the treatment is evaluated based on the reduction in parasitemia and the mean survival time of the treated animals compared to untreated controls[4][6][7].
-
Enzymatic Inhibition Assays
-
Trypanosoma brucei Glyceraldehyde-3-Phosphate Dehydrogenase (TbGAPDH) Inhibition Assay:
-
Recombinant TbGAPDH is expressed and purified.
-
The enzymatic activity is measured spectrophotometrically by monitoring the production of NADH at 340 nm in the presence of the substrate, glyceraldehyde-3-phosphate, and the cofactor, NAD+.
-
The assay is performed with and without the inhibitor (this compound) to determine the percentage of inhibition and subsequently the IC50 value[8].
-
-
Trypanosoma congolense Trypanothione Reductase Inhibition Assay:
-
The assay is based on the reduction of trypanothione disulfide by the enzyme, coupled to the oxidation of NADPH.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
-
Alternatively, a colorimetric assay using DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) can be employed, where the reduction of DTNB is measured at 412 nm[5][9][10].
-
Mechanisms of Action and Signaling Pathways
The trypanocidal activity of this compound and kolaviron appears to be mediated through the inhibition of distinct, essential parasitic enzymes.
This compound: Targeting Glycolysis
This compound has been identified as an inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This enzyme is a critical component of the glycolytic pathway, which is the sole source of ATP for the bloodstream form of T. brucei. By inhibiting TbGAPDH, this compound effectively disrupts the parasite's energy metabolism, leading to its death.
Caption: Inhibition of TbGAPDH by this compound.
Kolaviron: Disrupting Redox Metabolism
Kolaviron has been shown to inhibit trypanothione reductase in Trypanosoma congolense. This enzyme is central to the parasite's unique trypanothione-based antioxidant defense system, which protects it from oxidative stress generated by the host's immune response. Inhibition of trypanothione reductase leads to an accumulation of reactive oxygen species within the parasite, causing cellular damage and death.
Caption: Inhibition of Trypanothione Reductase by Kolaviron.
Experimental Workflow Overview
The general workflow for the discovery and initial evaluation of trypanocidal compounds from natural sources like Garcinia kola follows a multi-step process.
Caption: General workflow for evaluating trypanocidal compounds.
References
- 1. phytojournal.com [phytojournal.com]
- 2. phytojournal.com [phytojournal.com]
- 3. Garcinia kola: a critical review on chemistry and pharmacology of an important West African medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interesjournals.org [interesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Screening, GC-MS Analysis, and Evaluating In Vivo Antitrypanosomal Effects of a Methanolic Extract of Garcinia kola Nuts on Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison: Monomethyl Kolavate Versus Standard-of-Care Drugs for African Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Monomethyl kolavate, an investigational inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), against current standard-of-care drugs for the treatment of African trypanosomiasis, also known as sleeping sickness. This document synthesizes available preclinical data to offer an objective overview for researchers in the field of neglected tropical diseases.
Introduction to this compound
This compound is a natural product identified as a potent inhibitor of TbGAPDH, a crucial enzyme in the glycolytic pathway of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1] The parasite is heavily reliant on glycolysis for its energy supply, making TbGAPDH an attractive target for drug development. By inhibiting this enzyme, this compound disrupts the parasite's energy metabolism, leading to its death. The reported half-maximal inhibitory concentration (IC50) for this compound against TbGAPDH is in the micromolar range, highlighting its potential as a trypanocidal agent.[1][2]
Current Treatments for African Trypanosomiasis
The current therapeutic landscape for African trypanosomiasis is limited and fraught with challenges, including drug resistance, significant toxicity, and difficulties in administration, particularly for late-stage disease involving the central nervous system. The choice of drug depends on the stage of the disease.
Standard-of-Care Drugs:
-
Pentamidine and Suramin: Used for the treatment of first-stage (hemolymphatic) disease.
-
Melarsoprol: An arsenic-based drug used for second-stage (meningoencephalitic) disease, but it is highly toxic and can be fatal.
-
Eflornithine: Effective for second-stage disease, particularly against T. b. gambiense, but requires intravenous administration and has a demanding treatment regimen.
-
Nifurtimox-Eflornithine Combination Therapy (NECT): Currently the recommended first-line treatment for second-stage T. b. gambiense infection, offering improved safety over melarsoprol.
-
Fexinidazole: The first all-oral treatment for both stages of T. b. gambiense sleeping sickness.
-
Acoziborole: A single-dose oral drug in late-stage clinical development for T. b. gambiense infection.
Comparative Efficacy: Preclinical Data
Direct head-to-head clinical trial data for this compound against standard-of-care drugs is not available, as it is an early-stage investigational compound. However, a comparison of its in vitro potency against Trypanosoma brucei with that of existing drugs can provide preliminary insights into its potential.
| Compound | Target/Mechanism of Action | In Vitro Potency (IC50 against T. brucei) | Stage of Development |
| This compound | Inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) [1][2] | 2-12 µM [1][2] | Preclinical |
| Pentamidine | Binds to DNA and interferes with DNA, RNA, and protein synthesis. | 0.002-0.005 µM | Marketed |
| Suramin | Inhibits a wide range of enzymes, including those involved in glycolysis and DNA/RNA polymerases. | 0.02-0.05 µM | Marketed |
| Melarsoprol | Pro-drug converted to melarsen oxide, which reacts with sulfhydryl groups in proteins. | 0.001-0.004 µM | Marketed |
| Eflornithine | Irreversible inhibitor of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. | 1-20 µM (depending on strain) | Marketed |
| Nifurtimox | Prodrug that is activated by a nitroreductase to produce cytotoxic metabolites that induce oxidative stress. | 1-5 µM | Marketed |
| Fexinidazole | Prodrug activated by a nitroreductase to generate reactive metabolites that damage parasite macromolecules. | 0.5-2 µM | Marketed |
Note: The IC50 values are compiled from various sources and should be interpreted with caution due to differences in experimental conditions.
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms of action of this compound and a representative standard-of-care drug, Eflornithine.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Eflornithine.
Experimental Protocols
The in vitro potency of antitrypanosomal compounds is typically determined using a cell-based assay. The following is a generalized workflow for such an experiment.
Experimental Workflow: In Vitro Anti-trypanosomal Activity Assay
Caption: Generalized workflow for in vitro antitrypanosomal assay.
Detailed Methodology:
-
Trypanosoma brucei Culture: Bloodstream form trypanosomes are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Setup: Parasites are seeded into 96-well microplates at a specific density (e.g., 2 x 10^4 cells/mL). The serially diluted compound is then added to the wells. Control wells containing parasites with solvent only and wells with medium only are included.
-
Incubation: The plates are incubated for 72 hours to allow for parasite proliferation and for the compound to exert its effect.
-
Viability Assessment: A viability reagent such as resazurin (AlamarBlue) is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: After a further incubation period of 4-8 hours, the fluorescence is measured using a microplate reader at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound presents a novel mechanism of action by targeting a key enzyme in the energy metabolism of Trypanosoma brucei. While its in vitro potency appears to be in a similar range to some established drugs like eflornithine and nifurtimox, it is less potent than early-stage drugs such as pentamidine and melarsoprol. However, the high toxicity of these older drugs underscores the urgent need for safer alternatives.
Further preclinical studies are warranted to fully characterize the potential of this compound. These should include:
-
Selectivity studies: Assessing the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of African trypanosomiasis.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of resistance studies: Investigating the potential for the development of resistance to this compound.
The discovery and characterization of new compounds like this compound are crucial steps in the global effort to combat neglected tropical diseases and to develop safer and more effective treatments for African trypanosomiasis.
References
Reproducibility of Monomethyl Kolavate's Antitrypanosomal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for Monomethyl kolavate, a known inhibitor of the Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) enzyme. Its performance is compared with alternative compounds identified through in-silico screening, with a focus on reproducibility and selectivity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the research workflow to aid in the critical evaluation and potential further development of these compounds as antitrypanosomal agents.
Comparative Analysis of Inhibitory Activity and Cytotoxicity
The following table summarizes the in vitro inhibitory activity of this compound and its alternatives against recombinant TbGAPDH and the bloodstream form of T. brucei rhodesiense. Crucially, it also presents the cytotoxicity of the alternative compounds against a mammalian cell line (L6 rat skeletal myoblasts) to provide a selectivity index, a key indicator of a compound's therapeutic potential.
| Compound | TbGAPDH IC₅₀ (µM) | T. brucei rhodesiense IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | 12 | Not Reported in direct comparison | Not Reported | Not Calculable |
| Compound 3 | Not Reported | 17.9 ± 1.6 | 54.2 ± 0.5 | 3.0 |
| Compound 4 | 6.7 | 6.7 ± 0.2 | 48.7 ± 3.8 | 7.3 |
| Compound 5 | Not Reported | 41.0 ± 0.5 | 20.5 ± 1.2 | 0.5 |
Data for compounds 3, 4, and 5 are from Herrmann et al., 2015. The IC₅₀ for this compound is also from this source for comparative context.[1] The Selectivity Index (SI) is calculated as the ratio of the cytotoxicity IC₅₀ to the antitrypanosomal IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.
Recombinant TbGAPDH Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the recombinantly expressed and purified TbGAPDH enzyme.
Materials:
-
Recombinant TbGAPDH enzyme
-
Assay Buffer: 0.1 M triethanolamine (TEA), 0.1 M glycine, 0.1 M EDTA, pH 7.5
-
NAD⁺ solution (1.5 mM)
-
Glyceraldehyde-3-phosphate (G-3-P) solution (0.5 mM)
-
Test compounds dissolved in DMSO
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the test compound at various concentrations in a total volume of 990 µL.
-
Add 10 µL of the recombinant TbGAPDH enzyme solution (final concentration of 7.17 µg/mL) to the reaction mixture.
-
Incubate the mixture at 30°C for 10 minutes to allow for any pre-incubation effects.
-
Initiate the enzymatic reaction by adding 10 µL of the G-3-P substrate.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes, which corresponds to the reduction of NAD⁺ to NADH.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing only DMSO.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)
This protocol describes a cell-based assay to determine the IC₅₀ of a compound against the bloodstream form of Trypanosoma brucei rhodesiense.
Materials:
-
Trypanosoma brucei rhodesiense (e.g., STIB900 strain) culture
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Resazurin solution (12.5 mg/mL in PBS)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Seed a 96-well plate with T. brucei rhodesiense at a density of 2 x 10⁴ cells/mL in HMI-9 medium.
-
Add the test compounds at various concentrations to the wells. Include a positive control (e.g., pentamidine) and a negative control (DMSO vehicle).
-
Incubate the plate for 66 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 6 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mammalian Cell Cytotoxicity Assay (Resazurin-Based)
This protocol is used to assess the toxicity of the compounds against a mammalian cell line (e.g., L6 rat skeletal myoblasts) to determine their selectivity.
Materials:
-
L6 rat skeletal myoblast cell line
-
DMEM medium supplemented with 10% fetal bovine serum
-
Resazurin solution (12.5 mg/mL in PBS)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Seed a 96-well plate with L6 cells at a density of 4 x 10⁴ cells/mL in DMEM medium and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of the resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence intensity.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Research Workflow
The identification of the alternative compounds to this compound was the result of a structured in silico screening process followed by in vitro validation. The following diagram illustrates this workflow.
Caption: Workflow for the identification and validation of novel TbGAPDH inhibitors.
References
Comparative Guide to the Structure-Activity Relationship of Monomethyl Kolavate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of Monomethyl kolavate and related compounds, drawing upon available experimental data to infer preliminary structure-activity relationships (SAR). Due to the limited number of publicly available studies on a systematic series of this compound analogs, this guide synthesizes information on the parent compound, kolavic acid, and its known derivatives to provide insights for further research and drug development.
Introduction to this compound
This compound is a diterpenoid natural product, specifically the 15-methyl ester of kolavic acid. It has been isolated from various plant sources, including Entada abyssinica.[1] Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of parasitic diseases.
Core Structure
The foundational structure for this class of compounds is kolavic acid, a clerodane diterpene. This compound is characterized by the esterification of the carboxylic acid group at position 15 with a methyl group.
(Structure of this compound can be found on PubChem, CID 11462192)[1]
Comparative Biological Activity
The primary biological activity reported for this compound is its inhibitory effect on the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma brucei (TbGAPDH), the causative agent of human African trypanosomiasis (sleeping sickness).[1]
Table 1: Quantitative Data on the Biological Activity of this compound and Related Compounds
| Compound/Derivative | Target/Assay | Activity (IC50/Inhibition) | Source Organism | Reference |
| This compound | Trypanosoma brucei GAPDH (TbGAPDH) | 12 µM (0.012 mM) | Entada abyssinica | [1] |
| Kolavic acid-15-methyl ester | Lipoxygenase (LOX) | 89.5% ± 1.2% inhibition at 200 µM | Copaifera spp. | [2][3] |
| Kolavic acid-15-methyl ester | Interleukin-6 (IL-6) production | 17.3% ± 4.2% inhibition at 50 µM | Copaifera spp. | [2][3] |
Inference on Structure-Activity Relationship:
-
Esterification: The presence of the methyl ester at the C-15 position in this compound appears to be compatible with potent and selective inhibition of TbGAPDH.
-
Anti-inflammatory Potential: The observed inhibition of lipoxygenase and IL-6 production by kolavic acid-15-methyl ester suggests that this structural motif may also confer anti-inflammatory properties.
-
Further Studies Needed: A systematic evaluation of various ester derivatives (e.g., ethyl, propyl) and modifications to other parts of the kolavic acid scaffold are necessary to establish a clear SAR for antitrypanosomal and other biological activities.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature for evaluating the biological activity of this compound and its analogs.
Enzyme Inhibition Assay (e.g., Trypanosoma brucei GAPDH)
-
Enzyme Preparation: Recombinant TbGAPDH is expressed and purified from a suitable host system (e.g., E. coli).
-
Assay Principle: The enzymatic activity of TbGAPDH is monitored by measuring the rate of NADH formation, which is proportional to the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This is typically measured spectrophotometrically by the increase in absorbance at 340 nm.
-
Inhibition Measurement:
-
The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate (glyceraldehyde-3-phosphate) and the cofactor (NAD+).
-
The reaction rate is measured and compared to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Anti-inflammatory Assays
-
Lipoxygenase (LOX) Inhibition Assay:
-
Enzyme Source: Commercially available soybean lipoxygenase or purified human lipoxygenase is used.
-
Assay Principle: The activity of LOX is determined by measuring the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid or arachidonic acid). This can be monitored spectrophotometrically.
-
Inhibition Measurement: The assay is performed in the presence and absence of the test compounds, and the percentage of inhibition is calculated.
-
-
Inhibition of Cytokine Production (e.g., IL-6) in Cell Culture:
-
Cell Line: A relevant cell line, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), is used.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines like IL-6.
-
Treatment: The cells are co-incubated with the stimulant and various concentrations of the test compound.
-
Quantification: The concentration of IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The percentage of inhibition of IL-6 production is then calculated.
-
Visualizations
Caption: Inhibition of Trypanosoma brucei glycolysis by this compound.
Caption: Workflow for SAR studies of this compound analogs.
References
In Vivo Efficacy of Kolavane Diterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of kolavane diterpenoids, primarily focusing on the well-researched Garcinia kola extract, kolaviron, due to the lack of specific data on "Monomethyl kolavate." The anti-inflammatory and anti-diabetic properties of kolaviron are compared with other relevant diterpenoids, supported by experimental data and detailed protocols.
Data Summary
The following tables summarize the quantitative data from in vivo studies on kolaviron and comparable diterpenoids, focusing on their anti-inflammatory and anti-diabetic activities.
Table 1: In Vivo Anti-Inflammatory Efficacy
| Compound/Extract | Animal Model | Dosage | Endpoint | Result |
| Kolaviron | Carrageenan-induced paw edema in rats | 200 mg/kg | Paw edema inhibition | Significant reduction in paw edema and infiltration of inflammatory cells[1]. |
| Kolaviron | Dextran sulphate sodium (DSS)-induced colitis in rats | 200 mg/kg | Disease activity index, colonic nitric oxide, MPO activity | Significant prevention of body weight loss, diarrhea, and bleeding; suppression of inflammatory markers[2]. |
| Andrographolide (Labdane Diterpenoid) | Murine macrophages (in vivo implications) | Not specified in vivo | Inhibition of NOS expression and IκB phosphorylation | Potent anti-inflammatory effects by downregulating the NF-κB signaling pathway[3]. |
| Carnosic Acid (Abietane Diterpene) | Not specified in vivo | Not specified in vivo | NLRP3 inflammasome inhibition | Exerts anti-inflammatory effects via NLRPs-related pathways[4]. |
Table 2: In Vivo Anti-Diabetic Efficacy
| Compound/Extract | Animal Model | Dosage | Endpoint | Result |
| Kolaviron | Streptozotocin (STZ)-induced diabetic rats | 100 mg/kg | Fasting blood glucose, HbA1c, tissue markers | Significant reduction in FBG and HbA1c; protective effects on cardiac, renal, and hepatic tissues[5]. |
| Garcinia kola Seed Extract | Alloxan-induced diabetic rats | 200 & 400 mg/kg | Blood glucose, lipid profile | Dose-dependent reduction in blood glucose; improved lipid profile[6]. |
| Stevioside (Kaurane Diterpene) | Human subjects, in vitro and in vivo models | Not specified in vivo | Antidiabetic properties | Promising antidiabetic activity, has reached clinical trials[7]. |
| Pimarane Diterpenoids | Preclinical models | Not specified in vivo | α-glucosidase and PTP1B inhibition, PPAR-γ agonism | Consistent anti-diabetic activity in preclinical evaluations[7]. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Kolaviron Extraction from Garcinia kola Seeds
Objective: To isolate the biflavonoid complex, kolaviron, from the seeds of Garcinia kola.
Procedure:
-
Peel, slice, and air-dry the seeds of Garcinia kola at 25-28°C[8].
-
Powder the dried seeds and extract with light petroleum ether (boiling point 40-60°C) in a Soxhlet apparatus for 24 hours to defat the material[8].
-
Dry the defatted powder and re-pack it into the Soxhlet apparatus.
-
Extract the defatted powder with acetone[8].
-
Concentrate the resulting acetone extract.
-
Dilute the concentrated extract with twice its volume of water.
-
Perform a liquid-liquid extraction with ethyl acetate (6 x 300 ml)[8].
-
Concentrate the ethyl acetate fraction to yield kolaviron as a golden yellow solid[8].
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
Objective: To induce acute inflammation in the rat paw to evaluate the anti-inflammatory effects of a test compound.
Procedure:
-
Fast adult Wistar rats overnight with free access to water[9].
-
Measure the basal volume of the left hind paw of each rat using a plethysmometer[9].
-
Administer the test compound (e.g., kolaviron) or vehicle to the respective groups of rats. A positive control group may receive a standard anti-inflammatory drug[10].
-
One hour after administration of the test compound, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the left hind paw[9][11].
-
Measure the paw volume at 1, 3, and 5 hours after the carrageenan injection using the plethysmometer[12].
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Streptozotocin (STZ)-Induced Diabetes in Rats (Anti-diabetic Model)
Objective: To induce a state of hyperglycemia in rats that mimics type 1 diabetes to evaluate the anti-diabetic effects of a test compound.
Procedure:
-
Fast the rats overnight before STZ injection[13].
-
Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Induce diabetes by a single intraperitoneal (IP) or intravenous (IV) injection of STZ (typically 35-65 mg/kg body weight)[7][14].
-
Return the rats to their cages and provide them with a 5-10% sucrose solution for the first 24 hours to prevent hypoglycemia[13].
-
After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study[15].
-
Divide the diabetic rats into groups and begin treatment with the test compound (e.g., kolaviron), vehicle, or a standard anti-diabetic drug.
-
Monitor blood glucose levels and other relevant parameters throughout the treatment period.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory action of Kolaviron via NF-κB pathway inhibition.
Caption: General anti-diabetic mechanisms of diterpenoids.
Caption: In vivo validation experimental workflow.
References
- 1. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kolaviron, Biflavonoid Complex from the Seed of Garcinia kola Attenuated Angiotensin II- and Lypopolysaccharide-induced Vascular Smooth Muscle Cell Proliferation and Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of KV [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kolaviron, a Garcinia biflavonoid complex ameliorates hyperglycemia-mediated hepatic injury in rats via suppression of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
Validating the Binding Site of Monomethyl Kolavate on Trypanosoma brucei Glyceraldehyde-3-Phosphate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Monomethyl kolavate" and alternative inhibitors targeting Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a crucial enzyme in the parasite's energy metabolism. The objective is to furnish researchers with the necessary information to validate the binding site of these compounds, supported by experimental data and detailed protocols.
Comparative Analysis of TbGAPDH Inhibitors
This compound has been identified as an inhibitor of TbGAPDH.[1][2] For a comprehensive evaluation, its performance is compared with other natural product inhibitors identified through in silico screening and validated in vitro. The following table summarizes the available quantitative data for these compounds.
| Compound | Target Protein | IC50 (µM) | Binding Affinity (K D) | Kinetic Constants (k on, k off) | Reference Publications |
| This compound | TbGAPDH | 12 | Not Reported | Not Reported | --INVALID-LINK-- |
| Geranylated Benzophenone Derivative 1 | TbGAPDH | < 10 | Not Reported | Not Reported | --INVALID-LINK-- |
| Geranylated Benzophenone Derivative 2 | TbGAPDH | < 10 | Not Reported | Not Reported | --INVALID-LINK-- |
Note: While IC50 values are available, detailed binding affinity (K D ) and kinetic constants (k on , k off ) for these compounds have not been reported in the reviewed literature. The following experimental protocols describe the methodologies that would be employed to obtain this critical data.
Experimental Protocols for Binding Site Validation
To rigorously validate the binding site and characterize the interaction between an inhibitor and its target protein, a combination of biophysical and structural biology techniques is essential.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on binding affinity (K D ), and the association (k on ) and dissociation (k off ) rate constants.
Methodology:
-
Immobilization of Target Protein:
-
Recombinant TbGAPDH is purified and its concentration accurately determined.
-
The protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling or other suitable chemistries.
-
-
Analyte Preparation:
-
This compound and alternative inhibitors are dissolved in a suitable running buffer, typically containing a small percentage of DMSO to ensure solubility. A concentration series of each analyte is prepared.
-
-
Interaction Analysis:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
The different concentrations of the analyte are injected over the immobilized TbGAPDH.
-
The association of the analyte to the protein is monitored in real-time.
-
Following the association phase, the running buffer is flowed again to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k on and k off ).
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k off /k on .
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding of a ligand to a protein.[3] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Purified TbGAPDH is placed in the sample cell of the calorimeter.
-
The inhibitor (this compound or alternatives) is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.
-
Both the protein and the ligand solutions are prepared in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
A series of small injections of the ligand are titrated into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the K D , n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, allowing for the precise identification of the binding site and the specific molecular interactions.
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Purified TbGAPDH is incubated with a molar excess of the inhibitor before setting up crystallization trials.
-
Soaking: Crystals of apo-TbGAPDH are grown first and then soaked in a solution containing the inhibitor.
-
-
X-ray Diffraction Data Collection:
-
The protein-ligand crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed, and the structure is solved using molecular replacement with a known TbGAPDH structure as a search model.
-
The inhibitor molecule is fitted into the electron density map, and the entire complex structure is refined.
-
-
Binding Site Analysis:
-
The refined structure reveals the precise binding pose of the inhibitor and the key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.
-
Visualizing the Molecular Environment
Understanding the broader biological context of the target protein is crucial for drug development. TbGAPDH is a key enzyme in the glycolytic pathway of Trypanosoma brucei, which is the primary source of ATP for the bloodstream form of the parasite.
Caption: Glycolytic pathway in Trypanosoma brucei highlighting the role of TbGAPDH.
The diagram above illustrates the compartmentalization of the initial steps of glycolysis within the glycosome in Trypanosoma brucei. This compound and its alternatives exert their anti-trypanosomal effect by inhibiting GAPDH, a critical step in this pathway, thereby disrupting the parasite's energy production.
Experimental Workflow for Binding Site Validation
The logical flow for validating the binding site of a novel inhibitor is a multi-step process that integrates various experimental techniques.
Caption: Workflow for validating the binding site of a novel inhibitor.
This workflow begins with the initial identification of potential inhibitors and progresses through detailed biophysical characterization to high-resolution structural studies, providing a comprehensive understanding of the inhibitor's binding mechanism.
References
Safety Operating Guide
Personal protective equipment for handling Monomethyl kolavate
This guide provides immediate safety, handling, and disposal information for Monomethyl kolavate (CAS No. 24513-41-5), a diterpenoid compound used in laboratory research. The information herein is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this guide with a comprehensive, substance-specific risk assessment and to obtain the official Safety Data Sheet (SDS) from your supplier before commencing any work.
Chemical and Physical Properties
This compound is a research chemical identified as a Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) inhibitor.[1][2] It is a powder at room temperature and soluble in several organic solvents.[1]
| Property | Value |
| CAS Number | 24513-41-5 |
| Molecular Formula | C₂₁H₃₂O₄ |
| Molecular Weight | 348.48 g/mol |
| Appearance | Powder |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Personal Protective Equipment (PPE)
Due to the absence of a publicly available, detailed Safety Data Sheet (SDS), a conservative approach to PPE is recommended. The following table outlines the minimum required PPE for handling this compound in both powder and solution form.
| PPE Category | Powder Form | Solution Form |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Chemical splash goggles. A face shield is recommended when handling larger quantities (>100 mL). |
| Hand Protection | Nitrile gloves (double-gloving is recommended). Change gloves immediately if contaminated. | Nitrile or other chemically resistant gloves appropriate for the solvent used. Consult a glove compatibility chart. |
| Body Protection | A lab coat should be worn at all times. | A chemically resistant lab coat or apron should be worn over a standard lab coat. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a fume hood to prevent inhalation. | Work should be conducted in a certified chemical fume hood to avoid inhalation of solvent vapors. |
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound, both in powder and solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Weighing: When weighing the powder, use an analytical balance within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: To prepare solutions, add the solvent to the pre-weighed this compound powder slowly and stir to dissolve. Avoid splashing.
-
General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Follow the manufacturer's specific storage temperature recommendations.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols: Chemical Spill Response
In the event of a chemical spill, follow the procedure outlined below.
Caption: Workflow for responding to a chemical spill in the laboratory.
This procedural guide is based on general laboratory safety principles and available information on this compound. It is imperative to obtain and review the official Safety Data Sheet (SDS) from the supplier for comprehensive and specific safety information before handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
